Methyl 3-amino-2-hydroxy-3-phenylpropanoate
Description
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Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Chiral Precursor
(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block for the semi-synthesis of paclitaxel (Taxol®) and its analogues, a class of potent anti-cancer agents. The specific stereochemistry of this compound, (2R,3S), is crucial for the biological activity of the final paclitaxel molecule, which functions by stabilizing microtubules and arresting cell division. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (2R,3S)-3-phenylisoserine methyl ester, with a focus on practical insights for laboratory and process development settings.
Physicochemical and Structural Characteristics
(2R,3S)-3-Phenylisoserine methyl ester is a white to off-white powder. Its molecular structure consists of a phenyl group and an amino group on adjacent carbon atoms, with a methyl ester providing a site for further chemical modification. The precise spatial arrangement of these functional groups, defined by the (2R,3S) stereochemistry, is paramount for its utility in the synthesis of taxanes.
| Property | Value | Source |
| CAS Number | 131968-74-6 | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥99% | [1] |
Enantioselective Synthesis: A Detailed Protocol
The synthesis of (2R,3S)-3-phenylisoserine methyl ester with high enantiomeric purity is a critical step in the overall synthesis of paclitaxel. A common and effective method involves the resolution of a racemic mixture of threo-3-phenylisoserine amide, followed by conversion to the desired methyl ester. The following protocol is a synthesis of detailed procedures found in the patent literature[2][3][4].
Experimental Protocol:
Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide
-
Suspension: In a suitable reaction vessel, suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent, such as (-)-dibenzoyltartaric acid, in ethanol.
-
Reflux: Heat the suspension to reflux for approximately 2 hours. This allows for the formation of diastereomeric salts.
-
Crystallization: Cool the mixture to room temperature and stir for an additional 60 minutes to facilitate the crystallization of the desired (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
Causality: The use of an enantiomerically pure chiral acid like (-)-dibenzoyltartaric acid allows for the separation of the racemic amide through the formation of diastereomeric salts with different solubilities. The desired (2R,3S)-enantiomer selectively crystallizes from the solution.
Step 2: Conversion to the Hydrochloride Salt
-
Suspension: Suspend the isolated (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol.
-
Acidification: Heat the mixture to approximately 42°C and slowly add concentrated hydrochloric acid (32%). Maintain the temperature around 45°C during the addition.
-
Precipitation: After the addition is complete, cool the mixture to 0°C over 1 hour and stir for an additional hour to ensure complete precipitation of (2R,3S)-3-phenylisoserine amide hydrochloride.
-
Isolation: Filter the product, wash with ethanol, and dry under vacuum. A typical yield for this step is around 82%[4].
Causality: The strong inorganic acid (HCl) displaces the weaker organic resolving agent (dibenzoyltartaric acid) and forms the hydrochloride salt of the desired amide, which is insoluble in the ethanol solvent and precipitates out.
Step 3: Esterification and Formation of the Acetate Salt
-
Methanolysis: Suspend the (2R,3S)-3-phenylisoserine amide hydrochloride in methanol. Slowly add gaseous HCl while maintaining the temperature at approximately 25°C.
-
Reflux: Heat the mixture to reflux for 3 hours to drive the esterification reaction to completion.
-
Solvent Exchange and Neutralization: Distill off a portion of the methanol and cool the mixture to room temperature. Add ethyl acetate, followed by the slow addition of triethylamine to neutralize the excess acid.
-
Crystallization of the Acetate Salt: After further solvent exchange to ethyl acetate, slowly add acetic acid until precipitation of the acetate salt of (2R,3S)-3-phenylisoserine methyl ester is observed. Cool the mixture to 0°C and stir for 2 hours to maximize the yield.
-
Final Product Isolation: Filter the crystalline product, wash with cold ethyl acetate, and dry under vacuum. The final product should have an enantiomeric and chromatographic purity of greater than 99.0%[3].
Causality: The reaction of the amide with methanol in the presence of an acid catalyst (HCl) converts the amide to the corresponding methyl ester. The subsequent neutralization and addition of acetic acid allow for the isolation of the final product as a stable, crystalline acetate salt, which is often preferred for storage and handling.
Caption: Enantioselective synthesis workflow.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (2R,3S)-3-phenylisoserine methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural confirmation. The following table summarizes the expected chemical shifts for the acetate salt in DMSO-d6[2].
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetate (CH₃) | 1.89 | s | 3H |
| Ester (OCH₃) | 3.52 | s | 3H |
| C2-H & C3-H | 4.09 | m | 2H |
| Amino (NH₃⁺) | 5.01 | br s | 3H |
| Phenyl (Ar-H) | 7.31 | m | 5H |
Interpretation: The singlet at 1.89 ppm corresponds to the acetate counterion. The singlet at 3.52 ppm is characteristic of the methyl ester protons. The multiplet around 4.09 ppm represents the two diastereotopic protons on the isoserine backbone. The broad singlet at 5.01 ppm is due to the ammonium protons, and the multiplet at 7.31 ppm corresponds to the five protons of the phenyl ring.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.
-
Typical Column: A chiral stationary phase, such as a cellulose or amylose-based column, is required.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is commonly used.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is standard.
The goal is to achieve baseline separation of the (2R,3S) and (2S,3R) enantiomers to accurately quantify the enantiomeric excess (e.e.), which should be >99%.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for the free base would be at m/z 196.1.
Caption: Analytical characterization workflow.
Application in Taxane Synthesis
The primary and most critical application of (2R,3S)-3-phenylisoserine methyl ester is as the C-13 side-chain precursor in the semi-synthesis of paclitaxel and docetaxel.
The Importance of (2R,3S) Stereochemistry
The interaction of paclitaxel with its biological target, β-tubulin, is highly specific. Structure-activity relationship studies have demonstrated that the (2'R, 3'S) configuration of the phenylisoserine side chain is essential for potent microtubule-stabilizing activity[5]. While some other stereoisomers retain some activity, the natural (2'R, 3'S) configuration provides the optimal geometry for binding to the tubulin pocket, leading to the desired anti-cancer effect. Altering this stereochemistry can lead to a significant or complete loss of biological activity.
Coupling with Baccatin III Derivatives
In the semi-synthesis of paclitaxel, the amino group of (2R,3S)-3-phenylisoserine methyl ester is first protected, typically with a benzoyl group to form (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester. This protected side chain is then coupled to a protected baccatin III core, a complex diterpene isolated from the needles of the yew tree. Subsequent deprotection steps yield the final paclitaxel molecule.
Caption: Role in Paclitaxel synthesis pathway.
Conclusion
(2R,3S)-3-Phenylisoserine methyl ester is a cornerstone molecule in the synthesis of one of the most important classes of anti-cancer drugs. The ability to produce this intermediate with high stereochemical fidelity is a testament to the advancements in asymmetric synthesis and resolution techniques. For researchers and professionals in drug development, a thorough understanding of its synthesis, characterization, and the critical role of its stereochemistry is indispensable for the successful production of taxane-based therapeutics. The protocols and data presented in this guide serve as a valuable resource for navigating the complexities of working with this vital chiral precursor.
References
Sources
- 1. (2R,3S)-3-Phenylisoserine methyl ester | CAS:131968-74-6 | AvaChem Scientific [avachem.com]
- 2. RU2459802C2 - Method of producing acetate salt of methyl ester of (2r,3s)-3-phenylisoserine - Google Patents [patents.google.com]
- 3. US20100168460A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 4. EP1961735A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 5. Struc-Activ.Rela [ch.ic.ac.uk]
An In-Depth Technical Guide to Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, a non-proteinogenic amino acid ester, is a critical chiral building block in modern medicinal chemistry. Its most prominent role is as a key precursor to the side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogues like Docetaxel. The precise stereochemistry of this compound, specifically the (2R,3S) configuration, is paramount to the biological activity of these life-saving drugs. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, analytical characterization, and applications of this vital synthetic intermediate.
Nomenclature and Chemical Identity
The systematic IUPAC name for this compound is methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. However, it is frequently referred to by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for efficient literature searching and material sourcing.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Common Synonym | (2R,3S)-3-Phenylisoserine methyl ester |
| IUPAC Name | methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate |
| CAS Number | 131968-74-6 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| InChI Key | WZPZWAQKLOPJEL-DTWKUNHWSA-N |
| SMILES | COC(=O)N">C@@HO |
N-Protected Derivatives: In many synthetic applications, the amino group is protected to prevent unwanted side reactions. The two most common N-protected derivatives are the N-benzoyl and N-Boc variants.
-
Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate:
-
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoate:
Physicochemical and Stereochemical Properties
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate is typically a colorless to pale yellow solid. It is stable at room temperature and soluble in many organic solvents such as ethanol and ether.[4] The stereochemistry of this molecule is defined by two chiral centers at the C2 and C3 positions. The (2R,3S) configuration is crucial for its application in the synthesis of taxane anticancer agents.
The X-ray crystal structure of the N-benzoyl derivative, methyl (2R,3S)-N-benzoyl-3-phenylisoserinate, has been determined, confirming its absolute stereochemistry and revealing the prevalence of intermolecular hydrogen-bonding interactions in the crystal lattice.[5]
Caption: 2D representation of Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate highlighting its key functional groups.
Synthesis Methodologies
The synthesis of enantiomerically pure Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a significant challenge in organic chemistry, primarily due to the need for precise control over its two stereocenters. Several strategies have been developed, with chiral resolution and asymmetric synthesis being the most prominent.
Chiral Resolution of Racemic Mixtures
A common and industrially viable approach involves the synthesis of a racemic mixture of the threo-diastereomer, followed by resolution to isolate the desired (2R,3S) enantiomer.
Workflow for Chiral Resolution:
Sources
The Paclitaxel C-13 Side Chain Methyl Ester: Synthesis, Physicochemical Properties, and Analytical Workflows
Executive Summary
Paclitaxel (Taxol) is a cornerstone antineoplastic agent whose unique tubulin-binding mechanism is critically dependent on its complex molecular architecture. Structure-activity relationship (SAR) studies have conclusively demonstrated that the C-13 O -[N-benzoyl-phenylisoserine] side chain is non-negotiable for its bioactivity[1]. Within the landscape of taxane semisynthesis and degradation profiling, the paclitaxel side chain methyl ester —specifically (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester—emerges as a highly significant intermediate. It serves a dual role: as a stable, chiral synthon for verifying enantiomeric purity prior to core coupling, and as a primary degradation artifact in methanolic solutions[2].
This technical guide dissects the structural properties, enantioselective synthesis, and degradation kinetics of this critical intermediate, providing a self-validating framework for researchers in drug development and analytical chemistry.
Structural Dynamics & Physicochemical Properties
The pharmacological efficacy of the paclitaxel side chain is entirely dictated by its stereochemistry. The (2R,3S) configuration is strictly required to maintain the spatial orientation necessary for binding to the β -tubulin subunit. The free acid form of this side chain is highly polar, prone to epimerization, and difficult to resolve chromatographically. Conversion to the methyl ester neutralizes the carboxylate, significantly improving organic solubility and allowing for high-resolution purification[1].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Structural/Analytical Significance |
| Chemical Name | (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester | Standard nomenclature for the C-13 side chain ester. |
| Molecular Formula | C17H17NO4 | Defines the exact atomic composition. |
| Molecular Weight | 299.33 g/mol | Target mass for LC-MS validation ([M+H]+ at m/z 300.3)[3]. |
| Stereocenters | 2R, 3S | Absolute configuration required for tubulin binding[1]. |
| Physical State | Solid (crystalline) | Allows for purification via recrystallization. |
| Primary Role | Analytical standard / Degradant | Used to track methanolysis or validate synthetic ee%[2]. |
Enantioselective Synthesis & Isolation Workflows
The scarcity of natural paclitaxel necessitated the development of semisynthetic routes. The side chain is typically synthesized via asymmetric epoxidation of a prochiral precursor (such as a cinnamate derivative), followed by regioselective ring opening and esterification[4].
Step-by-Step Methodology: Esterification of the C-13 Side Chain
To prepare the methyl ester intermediate from the free acid for analytical validation or subsequent protection steps, the following self-validating protocol is employed[1].
-
Causality Check: Why use the methyl ester? The free acid exhibits poor peak shape on standard silica and chiral stationary phases due to hydrogen bonding. Esterification masks the acid, enabling precise determination of the enantiomeric excess (ee) and preventing side reactions during subsequent hydroxyl protection.
Step 1: Reagent Preparation & Activation Dissolve 230 mg (0.81 mmol) of N-Bz-(2R,3S)-3-phenylisoserine in 10 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent premature quenching of the esterification reagent.
Step 2: Esterification Cool the reaction vessel to 0°C. Introduce a stoichiometric excess of diazomethane (or TMS-diazomethane as a safer, bench-stable alternative) dropwise. Rationale: Conducting the reaction at 0°C suppresses thermal degradation and prevents unwanted methylation of the secondary C2-hydroxyl group.
Step 3: Quenching & Extraction Once nitrogen gas evolution ceases and a persistent yellow tint remains (indicating excess reagent), quench the reaction by adding glacial acetic acid dropwise until the solution turns colorless. Concentrate the mixture under reduced pressure.
Step 4: Chromatographic Purification Purify the crude ester via silica gel flash column chromatography using an isocratic mobile phase of ethyl acetate/hexane (50:50, v/v). Collect the fractions and evaporate the solvent to yield the pure methyl ester derivative (typical yield ~90%)[1].
Step 5: In-Process Controls (Self-Validation System) Do not proceed without validating the output:
-
LC-MS Profiling: Confirm the presence of the target mass ([M+H]+ = 300.3).
-
Chiral HPLC: Run against a racemic standard to verify >99% ee.
-
1H-NMR Analysis: Measure the vicinal coupling constant ( J ) between the C2-H and C3-H protons. A coupling constant of J≈2.5−3.0 Hz confirms the required syn (2R,3S) relative configuration.
Fig 1. Enantioselective synthesis workflow for the paclitaxel side chain methyl ester.
Degradation Kinetics & Analytical Profiling
In pharmaceutical formulation and analytical testing, understanding the degradation pathways of paclitaxel is critical. When paclitaxel is subjected to stress conditions—particularly in methanolic solutions under heat or basic conditions—the ester bond linking the C-13 side chain to the baccatin III core is highly susceptible to solvolysis[2].
Methanolysis directly yields the side chain methyl ester and baccatin III as primary degradation artifacts. Liquid chromatography-mass spectrometry (LC-MS) profiling is the gold standard for tracking these decomposition behaviors[5].
Table 2: LC-MS Stress Decomposition Profile of Paclitaxel
Data summarizes relative retention times (RRT) and primary stress pathways[5].
| Degradant / Intermediate | Relative Retention Time (RRT) | Primary Stress Condition / Pathway |
| Side chain methyl ester | 0.14 | Base-induced / Methanolysis (Heat) |
| Baccatin III (Core) | 0.16 | Base-induced / Methanolysis (Heat) |
| 10-Deacetylpaclitaxel | 0.43 | Acidic / Basic hydrolysis |
| Paclitaxel isomer | 0.52 | Thermal / Photolytic stress |
| Oxetane ring opened | 0.67 | Acidic conditions |
| 7-epi-Paclitaxel | 1.33 | Basic conditions / Epimerization |
Analytical Causality: The early elution of the side chain methyl ester (RRT 0.14) compared to intact paclitaxel (RRT 1.00) is due to its significantly lower molecular weight and higher polarity. Monitoring the appearance of the RRT 0.14 peak is a highly sensitive, self-validating indicator of solvent-induced API degradation during sample preparation[5].
Fig 2. Primary degradation pathways of paclitaxel yielding the side chain methyl ester.
References
-
Denis, J. N., Greene, A. E., Guénard, D., Flacke, F., & Potier, P. "An efficient, enantioselective synthesis of the taxol side chain." Journal of the American Chemical Society, 1988.[Link]
-
Walker, K., Long, R., & Croteau, R. "Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis." Proceedings of the National Academy of Sciences, 2002.[Link]
-
Macura, E. A., et al. "Paclitaxel Stability in Solution." Analytical Chemistry, 1999.[Link]
-
Prashanth, A., et al. "LC and LC-MS Study on Stress Decomposition Behavior of Paclitaxel and Establishment of Validated Stability-Indicating Assay Method." International Journal of Pharmaceutical Sciences and Drug Research, 2011.[Link]
Sources
The Stereochemical Dichotomy of Phenylisoserine Methyl Esters: Erythro vs. Threo Isomers in Taxane Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The semi-synthesis of blockbuster chemotherapeutics like paclitaxel (Taxol®) and docetaxel (Taxotere®) relies fundamentally on the attachment of an enantiopure C-13 side chain to a baccatin III core 1. The biological activity of these taxanes is intrinsically tied to the stereochemistry of this side chain, specifically the (2R,3S)-N-benzoyl-3-phenylisoserine moiety. For drug development professionals, mastering the stereochemical divergence between the erythro and threo forms of its precursor—phenylisoserine methyl ester—is critical for ensuring synthetic efficiency and pharmacological efficacy.
This guide provides an in-depth mechanistic analysis of how to selectively synthesize, analytically differentiate, and validate these diastereomers.
Structural and Stereochemical Foundations
Phenylisoserine methyl ester possesses two adjacent chiral centers: C2 (bearing the hydroxyl group) and C3 (bearing the amino and phenyl groups). The spatial relationship between these substituents defines the diastereomeric series:
-
Threo Series: Encompasses the (2R, 3S) and (2S, 3R) enantiomers. The (2R, 3S) configuration is the active pharmacophore required for tubulin-binding taxanes 1.
-
Erythro Series: Encompasses the (2R, 3R) and (2S, 3S) enantiomers. These are biologically inactive in the context of taxane formulations.
Mechanistic Causality in Selective Synthesis
The synthesis of the threo versus erythro isomer is dictated by the stereospecificity of the epoxide precursor during the heteroatom ring-opening phase 2. Because the nucleophilic attack by ammonia (or an azide equivalent) proceeds via a strict SN2 mechanism, it occurs with complete anti-inversion at the benzylic C3 position, while the C2 stereocenter retains its original configuration.
-
Cis-Epoxide to Threo: When a cis-phenylglycidic methyl ester (e.g., 2R, 3R) is subjected to ammonolysis, the C3 position inverts to 3S. The resulting product is (2R, 3S)—the threo isomer 2.
-
Trans-Epoxide to Erythro: Conversely, opening a trans-phenylglycidic methyl ester (e.g., 2R, 3S) forces inversion at C3 to 3R, yielding the (2R, 3R)—the erythro isomer 2.
Stereospecific pathways from methyl cinnamate to threo and erythro phenylisoserine derivatives.
Analytical Differentiation: NMR & Chromatography
Orthogonal analytical techniques are required to validate the diastereomeric fidelity of the synthesis.
NMR Spectroscopy (The Karplus Relationship): The vicinal coupling constant ( 3JH2,H3 ) between the C2 and C3 protons is the definitive diagnostic tool. In non-polar solvents, intramolecular hydrogen bonding between the C2-OH and C3-NH 2 groups locks the molecular conformation. The threo isomer typically exhibits a smaller coupling constant due to a gauche relationship between the protons, whereas the erythro isomer displays a larger coupling constant due to an anti-periplanar-like average conformation 3.
Quantitative Data Summary:
| Parameter | Threo Phenylisoserine Methyl Ester | Erythro Phenylisoserine Methyl Ester |
| Stereochemical Designation | (2R, 3S) and (2S, 3R) | (2R, 3R) and (2S, 3S) |
| Precursor Epoxide | cis-Phenylglycidic methyl ester | trans-Phenylglycidic methyl ester |
| 1 H-NMR 3JH2,H3 | ~ 2.0 – 3.0 Hz (Gauche conformation) | ~ 4.5 – 8.0 Hz (Anti-periplanar conformation) |
| Chromatographic Resolution | Resolvable via Normal Phase HPLC | Resolvable via Normal Phase HPLC |
| Enantiomeric Resolution | Requires Chiral Stationary Phase (CSP) | Requires Chiral Stationary Phase (CSP) |
| Biological Relevance | (2R, 3S) is the active Taxane side chain | Biologically inactive in Taxane formulations |
Experimental Workflows (Self-Validating Systems)
To ensure high enantiomeric excess (ee) and diastereomeric ratio (d.r.), the following self-validating protocol must be employed. The causality behind the experimental choices is detailed within the steps.
Protocol 1: Stereoselective Synthesis of Racemic Threo-Phenylisoserine Methyl Ester
-
Preparation: Dissolve 1.0 equivalent of cis-3-phenylglycidic acid methyl ester in anhydrous methanol. Causality: Anhydrous conditions prevent premature hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amination: Introduce an excess of gaseous ammonia into the reaction vessel at 0 °C.
-
Ring-Opening (Heating): Seal the vessel and gradually heat to 60 °C, maintaining vigorous stirring for 18 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the SN2 attack at the sterically hindered benzylic C3 position. The sealed tube prevents the escape of volatile ammonia, ensuring pseudo-first-order kinetics2.
-
Isolation: Cool the mixture to 10 °C to induce crystallization. Filter and wash the precipitate with cold methanol to yield racemic threo-3-phenylisoserine methyl ester.
Protocol 2: Analytical Validation & Resolution Workflow
-
NMR Verification (Diastereomeric Purity): Dissolve a 5 mg aliquot of the product in CDCl 3 . Acquire a 400 MHz 1 H-NMR spectrum. Integrate the C2-H and C3-H doublets.
-
Validation Check: Confirm the presence of the threo isomer by a 3J coupling constant of ~2.5 Hz. The absence of doublets with 3J > 4.5 Hz validates that no erythro isomer was formed, confirming the stereointegrity of the starting cis-epoxide.
-
-
Chiral Resolution (Enantiomeric Purity): Subject the purified racemic threo mixture to fractional crystallization using a chiral resolving agent such as (-)-dibenzoyltartaric acid in ethanol 2. Alternatively, separate via Chiral HPLC (e.g., Chiralcel OD column, Hexane/Isopropanol mobile phase) to isolate the target (2R,3S) enantiomer.
Analytical workflow for the differentiation and resolution of phenylisoserine isomers.
Conclusion
The differentiation between erythro and threo phenylisoserine methyl esters is a foundational concept in taxane semi-synthesis. By strictly controlling the stereochemistry of the epoxide precursor and utilizing orthogonal analytical techniques (NMR coupling constants and chiral HPLC), drug development professionals can ensure the selective production of the (2R,3S)-threo isomer, thereby safeguarding the biological efficacy of the final chemotherapeutic agent.
References
-
A New Synthesis of Taxol from Baccatin III Source: VTechWorks URL:[Link]
-
Selective transformations of threo-2,3-dihydroxy esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
- EP1961735A1 - Process for the preparation of (2r,3s)
Sources
The Phenylisoserine Pharmacophore: Biological Activity and Synthetic Workflows of Methyl 3-amino-2-hydroxy-3-phenylpropanoate Derivatives
Executive Summary
Methyl 3-amino-2-hydroxy-3-phenylpropanoate, the methyl ester of phenylisoserine, is a critical chiral building block and pharmacophore in modern medicinal chemistry. Originally identified as a naturally occurring compound in the bark of Taxus mairei (1)[1], its derivatives have become the cornerstone of several blockbuster therapeutics. The unique structural features of the phenylisoserine moiety—specifically its (2R,3S) stereochemistry, the 3-amino group, and the 2-hydroxyl group—enable highly specific interactions with diverse biological targets, ranging from microtubule stabilization in oncology to protease inhibition in virology.
This technical guide synthesizes the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols essential for researchers developing novel therapeutics based on the phenylisoserine scaffold.
Mechanisms of Biological Activity
Microtubule Stabilization (Anticancer)
The most prominent biological application of phenylisoserine derivatives is their role as the essential C-13 side chain of paclitaxel (Taxol®) and its analogues. The side chain is indispensable for the drug's biological activity, primarily through its interaction with beta-tubulin (2)[2]. By binding to the tubulin polymer, these derivatives stabilize microtubules and inhibit depolymerization, leading to mitotic arrest and subsequent apoptosis. Simplified synthetic models have proven that the phenylisoserine moiety, when held in the correct spatial orientation relative to an oxetane ring, is sufficient to maintain tubulin-binding activity even without the complex taxane core (3)[3].
Aminopeptidase N (APN/CD13) Inhibition
Aminopeptidase N (APN) is a zinc-dependent metalloprotease overexpressed on tumor cells, playing a critical role in tumor invasion, metastasis, and angiogenesis. Derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid act as potent APN inhibitors. The causality of this inhibition lies in the 3-amino-2-hydroxy acyl scaffold, which acts as a zinc-binding group (ZBG). The hydroxyl and carbonyl groups chelate the Zn2+ ion in the enzyme's active site, while the phenyl group inserts into the hydrophobic S1 pocket (4)[4].
SARS-CoV 3CL Protease Inhibition
Recent exploratory chemistry has leveraged the phenylisoserine backbone to design inhibitors against the SARS-CoV 3CL protease. By modifying the P4 position with cinnamoyl functionalities and utilizing the phenylisoserine core, researchers have synthesized compounds (e.g., SK80) that exhibit significant antiviral protease inhibition (5)[5].
Multimodal pharmacological pathways of phenylisoserine derivatives in oncology and virology.
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of these derivatives is highly dependent on stereochemistry and functional group substitutions. Table 1 summarizes the quantitative activity of key phenylisoserine derivatives across different therapeutic targets.
Table 1: Quantitative Biological Activities of Phenylisoserine Derivatives
| Compound / Derivative | Target / Disease Model | IC50 / Activity | Reference |
| Paclitaxel (Taxol) | Microtubule (Tubulin Assembly) | Highly Potent (nM range) | 6 |
| Compound 7e | Aminopeptidase N (APN) | 1.26 ± 0.01 µM | [[4]]() |
| Bestatin (Control) | Aminopeptidase N (APN) | 2.55 ± 0.11 µM | 4 |
| SK80 | SARS-CoV 3CL Protease (R188I) | 43 µM | 5 |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate causality (why a step is performed) and self-validation mechanisms (how to prove the step succeeded).
Protocol 1: Asymmetric Synthesis of the Beta-Lactam Precursor
The most efficient route to synthesize the (2R,3S)-phenylisoserine side chain is via an ester enolate-imine cyclocondensation (Staudinger synthesis) to form a chiral β-lactam intermediate (2)[2].
Step-by-Step Methodology:
-
Imine Formation: Dissolve benzaldehyde and (R)-N-(p-methoxyphenyl)benzylideneamine in anhydrous CH₂Cl₂. Add Triethylamine (Et₃N) and stir at room temperature for 2-4 hours.
-
[2+2] Cycloaddition: Cool the reaction mixture strictly to -78 °C. Slowly add a solution of acetyl chloride in CH₂Cl₂ dropwise.
-
Quenching & Extraction: Stir for 1-2 hours at room temperature. Filter to remove zinc dust (if used as a reductant), neutralize with saturated aqueous NaHCO₃, and extract with CH₂Cl₂.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize to yield (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone.
-
Causality & Rationale: The reaction must be cooled to -78 °C to minimize the dimerization of the ketene intermediate (generated in situ from acetyl chloride and Et₃N). The low temperature kinetically favors the formation of the cis-β-lactam, which is the required stereochemistry for the subsequent ring-opening to the (2R,3S) isomer.
-
Self-Validation Mechanism: Monitor the imine formation via Thin-Layer Chromatography (TLC) using UV light (the highly conjugated imine will be strongly UV-active). Post-purification, validate the stereochemistry via ¹H-NMR: The coupling constant (J) between the C3 and C4 protons in the β-lactam ring will be ~5-6 Hz for the cis isomer, distinguishing it from the trans isomer (J ≈ 2-3 Hz).
Asymmetric synthesis workflow of methyl phenylisoserinate via a beta-lactam intermediate.
Protocol 2: Tubulin Assembly Assay for Biological Evaluation
To evaluate the biological activity of synthesized phenylisoserine derivatives (such as taxol analogues), an in vitro tubulin assembly assay is utilized (6)[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.
-
Sample Preparation: Dissolve the synthesized phenylisoserine derivative in DMSO (ensure final DMSO concentration in the assay is <1% v/v).
-
Incubation: Mix purified porcine brain tubulin (2 mg/mL) with the test compound in the PEM buffer.
-
Measurement: Transfer to a temperature-controlled spectrophotometer cuvette at 37 °C. Continuously measure the absorbance at 350 nm for 30 minutes.
-
Causality & Rationale: Tubulin polymerization into microtubules increases the turbidity of the solution. Absorbance at 350 nm is directly proportional to the mass of the polymer formed. GTP is required as an energy source, while EGTA chelates calcium ions that would otherwise inhibit polymerization.
-
Self-Validation Mechanism: The assay is self-validating through the use of internal controls. The vehicle control (DMSO only) must show a slow, baseline increase in absorbance. The positive control (Paclitaxel) must show a rapid, steep sigmoidal curve. If the test compound's curve mirrors the positive control, the tubulin-stabilizing biological activity is confirmed.
References
-
Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor Source: NIH (PMC) URL:[Link]
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains Source: Researcher.life / Journal of Medicinal Chemistry URL:[Link]
-
Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors Source: Taylor & Francis URL:[Link]
-
Synthesis of Extremely Simplified Compounds Possessing the Key Pharmacophore Units of Taxol, Phenylisoserine and Oxetane Moieties Source: Pharmaceutical Society of Japan (pharm.or.jp) URL:[Link]
-
Isolation of Phenylisoserine Methyl Ester from the Bark of Taxus mairei Source: National Chung Hsing University (nchu.edu.tw) URL:[Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-amino-2-hydroxy-3-phenylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral organic compound of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various bioactive molecules. Its structural complexity, featuring multiple functional groups, presents both opportunities and challenges for its use in synthetic chemistry and formulation development. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing effective drug delivery systems. This guide provides a comprehensive overview of the theoretical principles governing the solubility of methyl 3-amino-2-hydroxy-3-phenylpropanoate, predicts its solubility profile across different solvent classes, and details the experimental methodologies for its precise determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. Methyl 3-amino-2-hydroxy-3-phenylpropanoate possesses a unique combination of functional groups that dictate its interactions with various solvents:
-
A primary amino group (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. It also imparts basic properties to the molecule.
-
A hydroxyl group (-OH): This is a highly polar group that is a strong hydrogen bond donor and acceptor.[1][2]
-
A methyl ester group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.
-
A phenyl group (-C₆H₅): This is a nonpolar, hydrophobic moiety.
The interplay of these groups—the hydrophilic amino and hydroxyl groups and the more hydrophobic phenyl and ester moieties—results in an amphiphilic character, suggesting a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [3][4] |
| Molar Mass | 195.22 g/mol | [3] |
| Melting Point | 87-88°C (for the (2R,3S)-rel-isomer) | [3] |
| Density | ~1.212 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 10.35 (for the amine group) | [3] |
Theoretical Principles of Solubility
The fundamental principle governing solubility is "like dissolves like."[5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For methyl 3-amino-2-hydroxy-3-phenylpropanoate, the following interactions are key:
-
Hydrogen Bonding: The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[1][2][6]
-
Dipole-Dipole Interactions: The polar functional groups (amino, hydroxyl, ester) will interact favorably with polar solvents.
-
Van der Waals Forces: The nonpolar phenyl ring will interact via weaker van der Waals forces with nonpolar solvents (e.g., hexane, toluene).[6]
The overall solubility in a particular solvent will depend on the balance of these interactions.
Caption: Intermolecular interactions driving solubility.
Predicted Solubility Profile
Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the amino and hydroxyl groups are expected to dominate.[6][7] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone, Ethyl acetate | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities will promote dissolution. Solubility will likely vary with solvent polarity. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Very Low | The nonpolar phenyl group will have favorable interactions, but these are unlikely to overcome the energy required to break the strong intermolecular forces in the solid-state, which are dominated by the polar functional groups.[7] |
It is important to note that these are predictions. For quantitative data, experimental determination is necessary.
Factors Influencing Solubility
Several factors can influence the measured solubility of methyl 3-amino-2-hydroxy-3-phenylpropanoate:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[7] This relationship should be determined empirically for process optimization.
-
Stereochemistry: Methyl 3-amino-2-hydroxy-3-phenylpropanoate has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Diastereomers have different physical properties, including melting point and solubility.[8] Therefore, the solubility of a specific stereoisomer may differ from that of a racemic or diastereomeric mixture. The stereochemical purity of the sample should be well-defined when reporting solubility data.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Purity and Water Content of the Solvent: The presence of water in organic solvents can significantly impact the solubility of a compound capable of hydrogen bonding.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][9][10]
Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid methyl 3-amino-2-hydroxy-3-phenylpropanoate to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.
-
Separate the saturated solution from the excess solid. This is typically done by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE with a 0.45 µm pore size) that does not absorb the solute.[5][12]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of the solute in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][10]
-
A calibration curve prepared with standard solutions of known concentrations of methyl 3-amino-2-hydroxy-3-phenylpropanoate is required for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]
-
Caption: Workflow for the shake-flask solubility determination method.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict solubility based on molecular descriptors.[13][14] These methods are valuable for high-throughput screening of potential solvents in the early stages of process development. However, these predictions should always be confirmed experimentally for critical applications.
Conclusion
Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a molecule with a complex solubility profile due to its combination of polar, hydrogen-bonding functional groups and a nonpolar aromatic ring. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For researchers and drug development professionals, a precise understanding of its solubility in various organic media is crucial for synthesis, purification, and formulation. When quantitative data is required, the shake-flask method provides a reliable experimental framework. Careful consideration of factors such as temperature and stereochemistry will ensure the generation of accurate and reproducible solubility data, facilitating the effective application of this important pharmaceutical intermediate.
References
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How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]
-
Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
Hughes, D. L., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Johnson, R., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Krzyżanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]
-
Stereochemistry's Impact on Drug Action. (n.d.). Scribd. [Link]
-
How do functional groups like hydroxyl and amino groups affect water solubility? (n.d.). QuickTakes. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Solubility Experimental Methods. (n.d.). SlideShare. [Link]
-
Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. [Link]
-
<1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
-
3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. (2024, April 9). ChemBK. [Link]
-
Solubility Determination Methods in USP. (n.d.). Scribd. [Link]
-
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. [Link]
-
What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse. [Link]
-
methyl 3-amino-3-phenylpropanoate. (n.d.). LookChem. [Link]
-
Methyl 2-hydroxy-3-phenylpropanoate. (n.d.). PubChem. [Link]
-
methyl 2-amino-3-hydroxy-3-phenylpropanoate. (2025, May 20). Chemical Synthesis Database. [Link]
-
3.2 Solubility. (n.d.). Open Oregon Educational Resources. [Link]
-
Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work. (2025, August 6). ResearchGate. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). PMC. [Link]
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Methodological & Application
Application Note & Protocol: High-Efficiency Enzymatic Kinetic Resolution of Phenylisoserine Esters
Introduction: The Significance of Chiral Phenylisoserine
(2S,3R)-Phenylisoserine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably forming the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The specific stereochemistry of this side chain is paramount for the drug's efficacy. Consequently, robust and scalable methods for producing enantiomerically pure phenylisoserine are of significant commercial and scientific interest.
Enzymatic Kinetic Resolution (EKR) presents a highly efficient and environmentally benign alternative to traditional chemical methods. This approach leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. This application note provides a detailed protocol for the kinetic resolution of racemic phenylisoserine esters using immobilized Candida antarctica lipase B (Novozym® 435), a widely recognized and highly effective biocatalyst for this transformation.
Principle of the Method: Lipase-Mediated Stereoselective Hydrolysis
Kinetic resolution operates on the principle that one enantiomer in a racemic pair reacts significantly faster than the other in the presence of a chiral catalyst. In this protocol, a lipase selectively catalyzes the hydrolysis of one ester enantiomer into its corresponding carboxylic acid, leaving the less reactive ester enantiomer untouched.
For N-benzoyl-rac-methyl-phenylisoserinate, the lipase preferentially hydrolyzes the (2R,3S)-ester enantiomer into the (2R,3S)-acid. This leaves the desired (2S,3R)-ester enantiomer, the precursor for the Taxol® side chain, unconverted and thus enriched in the reaction mixture. The success of the resolution is quantified by two key parameters: the conversion percentage (c) and the enantiomeric excess (e.e.) of both the remaining substrate and the formed product. The ultimate measure of a resolution's effectiveness is the enantiomeric ratio (E-value), a constant that is independent of conversion.
Key Experimental Considerations: The "Why" Behind the Protocol
The choice of each reaction parameter is critical for achieving high selectivity and yield. Our protocol is based on a synthesis of established methodologies and insights into the enzyme's behavior.
-
The Biocatalyst: Novozym® 435: We select Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB). Its immobilization on a macroporous acrylic resin confers exceptional stability in organic solvents, prevents enzyme agglomeration, and simplifies its removal from the reaction mixture post-reaction (simple filtration), allowing for easy reuse. CALB is renowned for its broad substrate specificity and high enantioselectivity in ester hydrolysis.
-
The Substrate: N-Benzoyl Methyl Phenylisoserinate: The choice of both the N-protecting group (Benzoyl) and the ester group (Methyl) is significant. The bulky benzoyl group provides necessary steric cues that are effectively recognized by the enzyme's active site, enhancing stereochemical discrimination. While other esters (ethyl, butyl) can be used, the methyl ester often provides a good balance of reactivity and selectivity.
-
The Solvent: Diisopropyl Ether: The solvent is not merely a medium but an active modulator of enzyme activity and selectivity. The key is to use a non-polar, water-immiscible organic solvent. Diisopropyl ether is an excellent choice as it maintains the enzyme in its active conformation by not stripping the essential water layer from its surface, while also providing good solubility for the substrate. The hydrophobicity of the solvent, often measured by its log P value, is a critical factor.
-
Water Content: In an organic solvent medium, water is a crucial reactant for hydrolysis. However, its concentration must be precisely controlled. Too little water will limit the reaction rate, while an excess can lead to enzyme aggregation and a decrease in both activity and selectivity. The optimal amount is often determined empirically but typically involves adding a specific volume or relying on solvent saturation.
Experimental Workflow Overview
The following diagram outlines the complete workflow, from reaction setup to final analysis, providing a clear visual guide to the entire process.
Application Note: Chemoselective N-Benzoylation of Methyl 3-Amino-2-hydroxy-3-phenylpropanoate
Executive Summary & Strategic Context
The semisynthesis of the blockbuster chemotherapeutic agent Paclitaxel (Taxol) relies heavily on the efficient coupling of the baccatin III core with a synthetic C-13 side chain. The substrate, Methyl 3-amino-2-hydroxy-3-phenylpropanoate (often derived via the asymmetric dihydroxylation of cinnamate esters), is the direct precursor to this critical side chain[1].
To prepare the side chain for coupling, the primary amine must be protected as a benzamide. This Application Note details the highly chemoselective N-benzoylation of Methyl 3-amino-2-hydroxy-3-phenylpropanoate to yield Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate . By employing optimized Schotten-Baumann conditions, researchers can achieve near-quantitative yields while strictly avoiding competitive O-acylation at the C2-hydroxyl group[2].
Mechanistic Rationale & Reagent Selection
In a substrate containing both a primary amine and a secondary alcohol, the amine is inherently more nucleophilic. However, under standard anhydrous homogeneous conditions (e.g., Benzoyl chloride with Triethylamine in Dichloromethane), transient local excesses of the acylating agent can lead to unwanted O-benzoylation or N,O-dibenzoylation.
Causality of Experimental Choices:
-
Acylating Agent (Benzoyl Chloride): Benzoyl chloride (BzCl) is selected over benzoic anhydride due to its superior atom economy, rapid reaction kinetics at low temperatures, and cost-effectiveness for scale-up[1].
-
Solvent System (Biphasic EtOAc / Aqueous Na₂CO₃): The classic Schotten-Baumann biphasic system is employed to enforce chemoselectivity. The aqueous phase acts as a continuous sink for the HCl byproduct, preventing the protonation of the amine (which would stall the reaction).
-
Base Selection (Na₂CO₃ vs. NaOH): Sodium carbonate maintains the aqueous phase at a mild pH (8.0–9.0). Using a stronger base like NaOH risks saponification of the delicate methyl ester. Furthermore, the aqueous layer slowly hydrolyzes any unreacted BzCl into inert benzoic acid, actively preventing the accumulation of acylating agents that drive O-acylation.
Caption: Chemoselective N-benzoylation pathway highlighting the target product and potential over-acylation.
Experimental Protocols
Protocol A: Biphasic Schotten-Baumann Acylation (Recommended for Scale-Up)
This self-validating protocol utilizes a biphasic system to maximize yield and purity.
Reagents:
-
Methyl 3-amino-2-hydroxy-3-phenylpropanoate: 1.0 equivalent (eq)
-
Benzoyl chloride (BzCl): 1.05 eq
-
Sodium carbonate (Na₂CO₃): 2.0 eq (prepared as a saturated aqueous solution)
-
Ethyl Acetate (EtOAc): Reaction solvent
Step-by-Step Methodology:
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 3-amino-2-hydroxy-3-phenylpropanoate in EtOAc to achieve a 0.2 M substrate concentration.
-
Buffer Addition: Add an equal volume of saturated aqueous Na₂CO₃. Self-Validation Check: Dip a pH strip into the aqueous layer to confirm the pH is between 8.0 and 9.0.
-
Cooling: Immerse the flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C under vigorous stirring. Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers.
-
Acylation: Dissolve 1.05 eq of BzCl in a minimal volume of EtOAc (approx. 1/10th of the total reaction volume). Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition prevents thermal spikes and localized excesses of BzCl, suppressing O-acylation.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
In-Process Monitoring: Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). Stain with Ninhydrin. Self-Validation Check: The primary amine starting material will stain a bright pink/purple. The disappearance of this spot confirms complete conversion. The product will be UV-active but Ninhydrin-negative.
-
Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer once with fresh EtOAc.
-
Washing: Combine the organic layers and wash sequentially with 1N HCl (to remove trace unreacted amine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude white solid.
-
Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to afford the pure product[1].
Caption: Step-by-step workflow for the biphasic Schotten-Baumann N-benzoylation protocol.
Protocol B: Anhydrous Homogeneous Acylation (Alternative)
For substrates where aqueous exposure is undesirable, an anhydrous approach can be utilized, though it requires stricter stoichiometric control.
-
Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.
-
Add Triethylamine (Et₃N, 2.0 eq) and cool the solution to 0 °C.
-
Add BzCl (1.05 eq) dropwise over 15 minutes.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate, perform structural verification using the parameters outlined in the table below. The presence of the intact C2-hydroxyl group and the newly formed amide bond are the primary indicators of success.
| Analytical Parameter | Expected Value / Observation | Analytical Technique |
| Yield | 85% – 92% | Gravimetric Analysis |
| Purity | > 98% | HPLC (UV detection at 254 nm) |
| Molecular Mass | [M+H]⁺ = 300.1 m/z | LC-ESI-MS (Positive Ion Mode) |
| ¹H-NMR (Amide N-H) | ~ 7.0 – 7.5 ppm (broad doublet, 1H) | 400 MHz NMR (CDCl₃) |
| ¹H-NMR (C2-OH) | ~ 3.5 – 4.0 ppm (broad singlet, 1H) | 400 MHz NMR (CDCl₃) |
| ¹H-NMR (Methyl Ester) | ~ 3.80 ppm (singlet, 3H) | 400 MHz NMR (CDCl₃) |
| TLC Retention Factor (R_f) | ~ 0.4 (Hexanes/EtOAc 1:1) | Silica Gel TLC (UV active) |
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. If the reaction fails to reach completion or yields unexpected impurities, consult the following diagnostic logic:
-
Incomplete Conversion (Ninhydrin-positive TLC spot remains):
-
Cause: The pH of the aqueous phase may have dropped below 7.0, causing the primary amine to protonate into an unreactive ammonium salt.
-
Validation/Fix: Check the aqueous layer pH. If acidic, add more saturated Na₂CO₃ until the pH is restored to 8.0–9.0, then add an additional 0.1 eq of BzCl.
-
-
Formation of a Less Polar Impurity (High R_f on TLC):
-
Cause: This indicates O-benzoylation or N,O-dibenzoylation.
-
Validation/Fix: This occurs if the BzCl was added too rapidly or if the stirring was insufficient, creating a localized high concentration of the acyl donor. Ensure rigorous biphasic mixing and strictly dropwise addition in future runs.
-
-
Loss of Product during Workup:
-
Cause: The product is somewhat soluble in highly polar aqueous systems.
-
Validation/Fix: Ensure the aqueous layer is extracted thoroughly with EtOAc and back-washed with brine to salt out any dissolved organics.
-
References
-
Datta, A., Hepperle, M., & Georg, G. I. (1998). Practical large scale synthesis of N-benzoyl-(2R,3S)-phenylisoserine methyl ester of the Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622. URL: [Link]
-
Wang, Z.-M., Kolb, H. C., & Sharpless, K. B. (1994). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 59(17), 5104-5105. URL: [Link]
Sources
Coupling Methyl 3-amino-2-hydroxy-3-phenylpropanoate to Baccatin III
The semi-synthesis of Paclitaxel (Taxol) and its analogs from renewable diterpene precursors like Baccatin III represents a cornerstone of modern pharmaceutical manufacturing. The fundamental chemical challenge in this synthesis is the esterification of the highly sterically hindered C13 secondary hydroxyl group of the baccatin core with a complex, chiral side chain.
When utilizing Methyl 3-amino-2-hydroxy-3-phenylpropanoate (the methyl ester of phenylisoserine) as the starting side-chain precursor, the synthetic strategy requires precise functional group manipulation. The ester must be hydrolyzed, and both the amine and hydroxyl groups must be orthogonally protected to prevent self-condensation and direct the regioselectivity of the coupling.
Mechanistic Rationale & Strategic Causality
1. Why start with the methyl ester? The methyl ester of phenylisoserine is a highly stable, easily purifiable storage form of the side chain. However, to form the ester linkage at the C13 position of Baccatin III, the side chain must be activated. This requires saponification to the free carboxylic acid, followed by protection, allowing it to be activated by carbodiimides (Steglich esterification) or converted into a highly strained reactive intermediate (such as an oxazolidine or β-lactam).
2. Overcoming the Steric Shield of C13: The C13 hydroxyl of Baccatin III is buried deep within the concave hemisphere of the rigid taxane skeleton, physically shielded by the C4 acetate and the C16/C17 gem-dimethyl groups. Standard esterification conditions fail completely at this position. To overcome this, that using an excess of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a non-polar solvent (toluene) at elevated temperatures (70 °C) is strictly required to drive the reaction forward[1].
3. The Necessity of C7 Protection: The C7 hydroxyl of Baccatin III is significantly more sterically accessible and nucleophilic than the C13 hydroxyl. If left unprotected, the activated side chain will preferentially acylate C7, leading to undesired byproducts. Therefore, C7 must be transiently protected with a triethylsilyl (TES) group. The TES group is bulky enough to block C7 acylation but labile enough to be cleaved under mild acidic conditions that do not disturb the final C13 ester or the delicate taxane core[2].
Strategic Workflow
Workflow for the semi-synthesis of Paclitaxel via Steglich esterification.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of the Activated Side Chain
Objective: Convert the stable methyl ester into a protected, coupling-ready free acid.
-
Saponification: Dissolve Methyl 3-amino-2-hydroxy-3-phenylpropanoate (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool to 0 °C and add LiOH·H₂O (1.5 eq). Stir for 2 hours until TLC indicates complete consumption of the starting material.
-
N-Benzoylation: To the same reaction vessel, add NaHCO₃ (2.0 eq) followed by dropwise addition of Benzoyl chloride (1.1 eq). Stir at room temperature for 4 hours. Acidify the mixture to pH 2-3 using 1M HCl and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-benzoyl-phenylisoserine.
-
O-Protection: Dissolve the crude intermediate in anhydrous DMF. Add Imidazole (2.5 eq) and cool to 0 °C. Add Triethylsilyl chloride (TES-Cl, 1.2 eq) dropwise. Stir for 12 hours. Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the fully protected side chain.
Protocol 2: Preparation of 7-TES-Baccatin III
Objective: Selectively mask the highly reactive C7 hydroxyl group.
-
Dissolve Baccatin III (1.0 eq) in anhydrous Pyridine under an argon atmosphere.
-
Cool the solution to 0 °C and add TES-Cl (5.0 eq) dropwise.
-
Stir the reaction mixture for 12–16 hours, allowing it to slowly warm to room temperature.
-
Dilute with Ethyl Acetate and wash sequentially with saturated aqueous CuSO₄ (to remove pyridine), water, and brine.
-
Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield 7-TES-Baccatin III as a white solid.
Protocol 3: The Steglich Coupling Reaction
Objective: Force the esterification at the sterically hindered C13 position.
-
In a flame-dried flask, dissolve 7-TES-Baccatin III (1.0 eq) and the Protected Side Chain (5.0 eq) in strictly anhydrous Toluene.
-
Add DCC (5.0 eq) and DMAP (0.5 eq).
-
Heat the reaction mixture to 70 °C and stir vigorously for 2–4 hours. Self-Validating Checkpoint: Monitor the reaction via ¹H-NMR. The C13-H proton of Baccatin III appears as a multiplet at ~4.8 ppm. Upon successful esterification, the electron-withdrawing effect of the newly formed ester bond shifts this proton significantly downfield to ~6.2 ppm.
-
Cool the mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a pad of Celite and concentrate the filtrate.
Protocol 4: Global Deprotection
Objective: Remove the TES groups to reveal the final active pharmaceutical ingredient.
-
Dissolve the crude coupled product in Methanol.
-
Cool to 0 °C and add a 0.5% aqueous HCl solution dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor closely via TLC to prevent degradation of the taxane core.
-
Once deprotection is complete, neutralize with saturated NaHCO₃, extract with Dichloromethane, and purify via reverse-phase HPLC to yield pure Paclitaxel.
Quantitative Data Summary: Coupling Efficiencies
The choice of side-chain activation heavily dictates the yield of the C13 esterification. While the linear Steglich approach is straightforward, ring-strained methods (like the Ojima β-lactam method) offer superior kinetics for overcoming steric hindrance[3].
| Coupling Strategy | Side Chain Activation State | Reagents & Conditions | Typical Yield | Primary Advantage |
| Linear Acid | N-Bz, O-TES Linear Acid | DCC, DMAP, Toluene, 70 °C | 75–80% | Direct use of linear precursors; fewer synthetic steps. |
| Oxazolidine | Cyclic Oxazolidine Acid | DCC, DMAP, Toluene, 70 °C | 85–90% | Locks side-chain conformation, reducing steric clash. |
| β-Lactam | N-Bz, O-TES β-Lactam | LiHMDS, THF, -40 °C | 90–95% | Extreme ring strain drives rapid, high-yielding acylation. |
Causality in Troubleshooting & Experimental Choices
-
Why Toluene over Dichloromethane (DCM) in Coupling? While Steglich esterifications are typically run in DCM at room temperature, the extreme steric hindrance of C13 requires thermal energy (70 °C) that exceeds the boiling point of DCM. Toluene allows for higher reaction temperatures. Furthermore, the byproduct DCU is highly insoluble in toluene, driving the reaction equilibrium forward via physical phase separation[1].
-
Preventing Epimerization at C7: The baccatin core is highly sensitive to strong bases, which can trigger a retro-aldol-type epimerization at the C7 position, destroying the natural stereochemistry. This is why weak bases like Pyridine are explicitly chosen for the C7 TES protection step, ensuring the structural integrity of the diterpene rings remains intact[2].
References
-
Denis, J. N., Greene, A. E., Guenard, D., Gueritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). Highly efficient, practical approach to natural taxol. Journal of the American Chemical Society. URL:[Link]
-
Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron. URL:[Link]
-
Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Phytochemistry / PMC. URL:[Link]
Sources
Application Note: Enantioselective Chiral Resolution of Phenylpropanoates Using Lipase MAP-10
Target Audience: Researchers, Biocatalysis Scientists, and Pharmaceutical Process Chemists Application: Synthesis of the Paclitaxel (Taxol®) C-13 Side Chain (N-benzoyl-(2R,3S)-3-phenylisoserine)
Executive Summary
The synthesis of complex pharmaceutical active ingredients (APIs) like the chemotherapeutic agent paclitaxel relies heavily on the availability of enantiopure building blocks. The C-13 side chain of paclitaxel is a critical determinant of its microtubule-stabilizing bioactivity. This application note details a highly stereoselective chemoenzymatic workflow utilizing Lipase MAP-10 (derived from Mucor miehei / Mucor javanicus) for the kinetic resolution of racemic phenylpropanoates. By engineering the solvent microenvironment to enforce thermodynamic control, this protocol achieves an enantiomeric excess (ee) of >95% for both the transesterified product and the unreacted substrate 1.
Mechanistic Causality: Solvent Engineering & Thermodynamic Control
In standard transesterification reactions performed in pure organic solvents, biocatalytic kinetic resolutions often suffer from thermodynamic limitations. The reversibility of the reaction can erode the enantiopurity of the products over time.
Why Lipase MAP-10? Screening of commercial hydrolases reveals that Lipase MAP-10 possesses a unique active-site architecture that strongly discriminates between the (2R,3S) and (2S,3R) enantiomers of bulky phenylpropanoate derivatives, such as methyl trans-β-phenylglycidate 1 and ethyl 2-chloro-3-phenyl-3-oxopropionate 2.
The Causality of the Solvent System: To optimize the Enantiomeric Ratio ( E -value), this protocol utilizes a 1:1 mixture of hexane and isobutyl alcohol .
-
Hexane maintains the hydrophobic conformation of the lipase, ensuring the active site remains open and active.
-
Isobutyl alcohol serves as the acyl acceptor. The steric bulk of the isobutyl group is the critical variable here: it physically hinders the backward reaction (reverse transesterification) within the enzyme's active site. By suppressing the reverse reaction, the system shifts from a reversible equilibrium to an irreversible kinetic resolution, locking in the high enantiomeric excess.
Caption: Kinetic and thermodynamic control in MAP-10 mediated transesterification.
Quantitative Enzyme Screening Data
Prior to standardizing on MAP-10, various lipases were evaluated for the transesterification of (±)-methyl trans-β-phenylglycidate. The data below illustrates the superiority of MAP-10, particularly when paired with the bulky isobutyl alcohol acceptor 1.
| Biocatalyst | Acyl Acceptor | Stereopreference | Time (h) | Conversion (%) | Product ee (%) |
| Pseudomonas sp. (AK) | n-Butyl alcohol | 2S, 3R | 12 | 23 | 64 |
| Pseudomonas sp. (P-30) | n-Butyl alcohol | 2S, 3R | 24 | 41 | 50 |
| Porcine Pancreas (PPL) | n-Butyl alcohol | 2S, 3R | 48 | 24 | 38 |
| Humicola lanuginosa | n-Butyl alcohol | 2R, 3S | 36 | 26 | 32 |
| Lipase MAP-10 | n-Butyl alcohol | 2S, 3R | 48 | 41 | 85 |
| Lipase MAP-10 | Isobutyl alcohol | 2S, 3R | 40 | 45 | 95 |
Observation: Changing the acyl acceptor from n-butyl to isobutyl alcohol with MAP-10 increases the product ee from 85% to 95% at a higher conversion rate, validating the steric hindrance hypothesis.
Self-Validating Experimental Protocols
The following protocol outlines the resolution of (±)-methyl trans-β-phenylglycidate. To ensure scientific integrity, the workflow is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs) via Chiral HPLC 3.
Phase I: Primary Enantioselective Transesterification
-
Preparation: In a temperature-controlled reaction vessel, dissolve 20.0 g (0.11 mol) of (±)-methyl trans-β-phenylglycidate in 80 mL of anhydrous hexane.
-
Acceptor Addition: Add 80 mL of isobutyl alcohol. Scientist Note: Ensure solvents are strictly anhydrous (water activity < 0.01) to prevent competitive hydrolytic side reactions.
-
Biocatalyst Introduction: Add 60.0 g of crude Lipase MAP-10 powder.
-
Incubation: Incubate the suspension at 30°C on an orbital shaker at 250 rpm. Scientist Note: The high agitation rate is non-negotiable; it overcomes mass transfer limitations inherent in this biphasic solid-liquid system.
-
IPC Validation (Self-Validation Step): At t=36 hours, extract a 100 µL aliquot. Analyze via Chiral HPLC (e.g., Chiralcel OD column).
-
Pass Criteria: Proceed to Step 6 only when conversion reaches exactly 45%. At this precise thermodynamic window, the product (2S,3R)-isobutyl ester will have an ee of ~95%, and the unreacted (2R,3S)-methyl ester will have an ee of ~77%.
-
-
Termination: Terminate the reaction by vacuum filtering the mixture through a Celite pad to remove the enzyme powder. Wash the filter cake with 20 mL of hexane. (The enzyme can be dried and recycled).
-
Separation: Separate the unreacted (2R,3S)-methyl ester from the (2S,3R)-isobutyl ester product using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).
Phase II: Substrate Recycling for Absolute Enantiopurity
Because kinetic resolutions mathematically struggle to yield 100% ee for the remaining substrate at <50% conversion, a recycling step is required to achieve pharmaceutical-grade purity.
-
Take the isolated unreacted substrate fraction (~12.5 g, ee 77%).
-
Re-incubate with 12.0 g of fresh Lipase MAP-10 in 30 mL of the hexane-isobutyl alcohol (1:1) solvent system.
-
Shake at 30°C for an additional 48 hours.
-
IPC Validation: Confirm via Chiral HPLC that the remaining (2R,3S)-methyl ester has reached >95% ee1.
-
Filter, concentrate, and isolate the pure (-)-(2R,3S)-methyl trans-β-phenylglycidate.
Phase III: Downstream Processing to Paclitaxel Side Chain
The enantiopure (2R,3S)-methyl ester is a direct precursor to the Taxol side chain.
-
Epoxide Opening: Treat the (2R,3S)-ester with diethylamine hydrobromide and diethylaluminum chloride at -41°C to yield the corresponding bromohydrin.
-
Azidation & Reduction: Convert the bromohydrin to an azide, followed by reduction (e.g., using triphenylphosphine) to form the amino alcohol.
-
Benzoylation: Acylate the free amine with benzoyl chloride to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester.
Caption: Chemoenzymatic workflow for Taxol side chain synthesis using MAP-10.
References
-
Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine - Google Patents (US6020174A) - 1
-
Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate - ResearchGate -2
-
Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography - National Taiwan University - 3
Sources
Procedure for Staudinger cycloaddition to form phenylisoserine precursors
Application Notes & Protocols
Topic: Strategic Synthesis of Phenylisoserine Precursors via Staudinger [2+2] Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The phenylisoserine side chain is a critical structural motif, most notably as the C-13 side chain of the potent anti-cancer agent Paclitaxel (Taxol®)[1][2]. Its stereochemistry is paramount to the drug's bioactivity. The Staudinger ketene-imine cycloaddition offers a powerful and convergent strategy for constructing the core β-lactam ring of phenylisoserine precursors[3]. This document provides an in-depth guide to the mechanistic underpinnings, stereochemical control, and practical execution of this reaction, tailored for the synthesis of key intermediates for phenylisoserine and its analogues.
Introduction: The Staudinger Approach to a Critical Pharmacophore
The synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine, the Taxol® side chain, has been a significant focus of synthetic chemistry[1][4]. Among the various synthetic routes, the Staudinger [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains a cornerstone methodology[3]. The reaction involves the formation of a β-lactam ring from the cycloaddition of a ketene and an imine[3][5]. This four-membered heterocyclic ring serves as a versatile precursor, which upon hydrolysis, yields the desired phenylisoserine backbone.
The primary challenge and focus of modern applications lie in controlling the two stereocenters generated during the cycloaddition. This guide will elucidate both the fundamental principles and the advanced catalytic strategies required to achieve high diastereoselectivity and enantioselectivity.
Mechanistic Rationale: A Stepwise Path to the β-Lactam Core
While formally a [2+2] cycloaddition, extensive experimental and computational studies have established that the Staudinger reaction does not proceed through a concerted mechanism as predicted by Woodward-Hoffmann rules for thermal cycloadditions[6][7]. Instead, it follows a stepwise pathway, the understanding of which is crucial for controlling the reaction's stereochemical outcome.
The two-step mechanism comprises:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic central carbon (the sp-hybridized carbon) of the ketene. This forms a zwitterionic intermediate[3][6]. The rate of this step is influenced by the electronic properties of the substituents; electron-donating groups on the imine facilitate the attack[3].
-
Conrotatory Ring Closure: The zwitterionic intermediate then undergoes a 4π-electron conrotatory electrocyclization to form the final β-lactam ring[6]. This ring-closure is typically the rate-determining and stereoselectivity-determining step.
The competition between direct ring closure and potential isomerization within the zwitterionic intermediate is a key factor influencing the final stereochemistry[5].
Controlling Stereochemistry: The Key to Phenylisoserine
For the synthesis of the Taxol® side chain, the desired product is the cis-β-lactam, which ultimately yields the (2R,3S)-phenylisoserine. The stereochemical outcome is dictated by several factors:
-
Imine Geometry: As a general rule, (E)-imines predominantly yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams[3]. Since (E)-imines are typically more stable and easier to form, this provides a foundational level of control.
-
Substituent Electronic Effects: The rate of ring closure of the zwitterionic intermediate influences the final stereoisomer. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-product[5]. Conversely, electron-withdrawing ketene substituents can slow the closure, allowing for isomerization and leading to the more thermodynamically stable trans-product[5][8].
-
Torquoselectivity: In the ring-closure step, the stereochemistry is governed by torquoelectronic effects, which describe the rotational preferences of substituents during electrocyclization[6][9].
Asymmetric Synthesis: Enantioselective Strategies
Achieving high enantiopurity is essential. This is accomplished by moving from simple diastereoselection to true asymmetric catalysis, typically using chiral nucleophilic catalysts.
Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and alkaloids of the cinchona family have emerged as highly effective catalysts[10]. These catalysts operate by activating the ketene, making it nucleophilic, which then attacks the imine in a reversal of the standard mechanism. This catalytic approach allows for excellent control over both diastereoselectivity and enantioselectivity.
The choice of the nitrogen-protecting group on the imine is also critical. For instance, N-tosyl imines tend to yield cis β-lactams, whereas N-triflyl imines can be steered to favor the trans isomers, demonstrating an unexpected level of control through substituent choice[11].
Table 1: Comparison of Catalytic Systems for Asymmetric Staudinger Cycloaddition
| Catalyst / Auxiliary | Imine Nitrogen Substituent | Ketene Type | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
| Planar-chiral PPY derivative | Tosyl (Ts) | Symmetrical | cis | >95:5 | 98-99% | [10] |
| Planar-chiral PPY derivative | Tosyl (Ts) | Unsymmetrical | cis | >20:1 | 94-98% | [10] |
| Benzoylquinine (Cinchona Alkaloid) | Boc | Monosubstituted | cis | >95:5 | 80-96% | |
| N-Heterocyclic Carbene (NHC) | Boc | Disubstituted | cis | >20:1 | 90-99% | [5] |
| Chiral Auxiliary (on imine) | (S)-methylbenzyl | Disubstituted | cis | >95:5 (as single diastereomer) | N/A (diastereoselective) | [12][13] |
Experimental Protocol: Synthesis of a cis-β-Lactam Precursor
This protocol describes a general procedure for the synthesis of a protected cis-β-lactam, a direct precursor to the phenylisoserine side chain, via the in situ generation of a ketene.
Causality Note: Ketenes, particularly monosubstituted ones, are highly reactive and prone to polymerization. Therefore, they are almost always generated in situ from a stable precursor, such as an acid chloride, in the presence of a non-nucleophilic base like triethylamine (NEt₃)[5][13].
Materials and Reagents
-
Imine: N-benzylidene-4-methoxyaniline (or other suitable imine)
-
Acid Chloride: Acetoxyacetyl chloride (or other ketene precursor)
-
Base: Triethylamine (NEt₃), freshly distilled
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, dropping funnel, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexane/Ethyl Acetate mixture).
Step-by-Step Procedure
-
Imine Preparation (if required):
-
Dissolve the desired aldehyde (e.g., benzaldehyde) and amine (e.g., p-anisidine) in a suitable solvent like toluene.
-
Add a drying agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature until TLC or ¹H NMR analysis confirms complete conversion to the imine.
-
Filter off the drying agent and concentrate the solution in vacuo. The crude imine is often used directly in the next step without further purification[8].
-
-
Cycloaddition Reaction:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon).
-
Dissolve the imine (1.0 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize side reactions.
-
In the dropping funnel, prepare a solution of the acid chloride (1.2 eq.) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred imine solution over 30-60 minutes. The slow addition maintains a low concentration of the highly reactive ketene, preventing polymerization.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by silica gel column chromatography to isolate the desired β-lactam. The cis and trans isomers can often be separated at this stage.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the purified β-lactam using ¹H NMR, ¹³C NMR, and HRMS. The coupling constant (J) between the C3 and C4 protons in the ¹H NMR spectrum is diagnostic for the stereochemistry: Jcis is typically ~4-5 Hz, while Jtrans is ~1-2 Hz.
-
Overall Synthesis Workflow
The following diagram outlines the complete workflow from starting materials to the final, characterized phenylisoserine precursor.
Conclusion and Outlook
The Staudinger cycloaddition is a robust and highly adaptable method for the synthesis of β-lactams, which are pivotal precursors for phenylisoserine. By understanding the stepwise mechanism and the factors that govern stereoselectivity, researchers can effectively control the reaction to produce the desired cis-isomer. Furthermore, the development of sophisticated chiral catalysts has elevated this reaction into a premier tool for asymmetric synthesis, enabling the efficient, enantioselective production of complex chiral building blocks for drug development and natural product synthesis[14].
References
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
-
The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? American Chemical Society. [Link]
-
Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. ResearchGate. [Link]
-
Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing. [Link]
-
Staudinger synthesis. Wikipedia. [Link]
-
Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. PubMed. [Link]
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. R Discovery. [Link]
-
Practical synthesis of Taxol side chain. PubMed. [Link]
-
Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Organic Chemistry Portal. [Link]
-
Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Bentham Science Publishers. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]
-
Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. PubMed. [Link]
-
New Insights into the Torquoselectivity of the Staudinger Reaction. JACS. [Link]
-
Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent [organic-chemistry.org]
- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for Methyl 3-amino-2-hydroxy-3-phenylpropanoate
Application Note: Recrystallization Solvents and Thermodynamic Protocols for Methyl 3-amino-2-hydroxy-3-phenylpropanoate
Executive Summary
Methyl 3-amino-2-hydroxy-3-phenylpropanoate (commonly known as methyl phenylisoserinate) is a highly valuable chiral building block. Its most prominent application is serving as a critical intermediate in the semi-synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel[1][2]. Because the stereochemistry—specifically the (2S,3R) or (2R,3S) configuration—is absolute for biological efficacy, achieving exceptional diastereomeric and enantiomeric purity is paramount[3].
While column chromatography is frequently utilized for crude reaction mixtures, recrystallization remains the most scalable, cost-effective, and thermodynamically rigorous method for isolating this compound with >99% purity. This application note details the physicochemical rationale for solvent selection and provides a self-validating protocol for binary anti-solvent recrystallization.
Physicochemical Profiling & Causality
To design an effective recrystallization system, one must first analyze the molecular architecture of methyl 3-amino-2-hydroxy-3-phenylpropanoate (C₁₀H₁₃NO₃)[3]. The molecule possesses a unique amphiphilic character:
-
Polar Moieties: The primary amine (-NH₂) and secondary hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors. These groups demand solvents with high dielectric constants or hydrogen-bonding capabilities for initial solvation.
-
Non-Polar Moieties: The phenyl ring (-C₆H₅) and the methyl ester backbone (-COOCH₃) impart significant lipophilicity, driving the molecule's solubility in moderately polar organic solvents while rendering it insoluble in highly non-polar aliphatic hydrocarbons.
The Causality of Solvent Choice: Because of this dual nature, the free base compound dissolves readily in polar aprotic and protic solvents (e.g., ethyl acetate, chloroform, methanol) but is virtually insoluble in non-polar solvents (e.g., hexane, heptane)[1][4]. Therefore, a binary solvent system—utilizing a "good" solvent to break the crude crystal lattice and an "anti-solvent" to precisely modulate the dielectric constant and force re-nucleation—is the optimal thermodynamic approach.
Solvent System Selection Matrix
Based on the compound's solubility profile, three primary recrystallization systems have been validated in the literature and industrial scale-ups.
Table 1: Solubility Profile & Solvent Roles
| Solvent | Dielectric Constant (ε) | Solubility (20°C) | Solubility (60°C) | Role in Recrystallization |
| Methanol | 32.7 | High | Very High | Co-solvent / Resolvating agent[4] |
| Ethyl Acetate | 6.02 | Moderate | High | Primary Solvent (Optimal) |
| Chloroform | 4.81 | Moderate | High | Primary Solvent[4] |
| Diethyl Ether | 4.30 | Low | Moderate | Anti-solvent / Co-solvent[1] |
| Hexane | 1.89 | Insoluble | Insoluble | Anti-solvent (Optimal)[1] |
Table 2: Comparative Recovery and Purity Yields by System
| Solvent System | Ratio (v/v) | Expected Recovery | Purity Enhancement | Application Context |
| Ethyl Acetate / Hexane | 1:2 to 1:3 | 75 - 85% | +10 - 15% | Industry standard; highly scalable and reproducible. |
| Chloroform / Methanol | Gradient | 60 - 70% | +5 - 10% | Excellent for highly crude natural extracts (e.g., Taxus mairei bark isolation)[4]. |
| Hexane / Diethyl Ether | 6:4 | ~60% | +15% | Used for highly sensitive enantiopure batches requiring mild conditions[1]. |
Thermodynamic Workflow & Logical Relationships
To ensure a self-validating process, the recrystallization must strictly follow the thermodynamic phases: Dissolution, Clarification, Supersaturation (Metastable Zone), Nucleation, and Growth.
Figure 1: Thermodynamic workflow and experimental decision tree for binary anti-solvent recrystallization.
Self-Validating Experimental Protocol: Ethyl Acetate / Hexane
This protocol utilizes Ethyl Acetate as the primary solvent and Hexane as the anti-solvent. It is designed with built-in causality checks to ensure the operator remains within the metastable zone, preventing "oiling out" (liquid-liquid phase separation).
Step 1: Primary Dissolution (Thermodynamic Solvation)
-
Action: Suspend 10.0 g of crude methyl 3-amino-2-hydroxy-3-phenylpropanoate in 30 mL of ethyl acetate. Heat the suspension to 60–65°C under continuous stirring until complete dissolution occurs.
-
Causality: The volume is kept minimal (approx. 3 volumes) to ensure the solution reaches near-saturation at the boiling point. Ethyl acetate solvates the hydrogen-bonding groups via its carbonyl oxygen, breaking the crude crystal lattice.
Step 2: Hot Filtration (Clarification)
-
Action: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (Porosity 3).
-
Causality: This removes insoluble mechanical impurities or polymeric byproducts without triggering premature nucleation caused by a sudden temperature drop.
Step 3: Anti-Solvent Titration (Metastable Zone Entry)
-
Action: Maintain the filtrate at 60°C. Slowly add hot hexane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 3–5 drops of ethyl acetate until the solution just turns clear again.
-
Causality: Hexane drastically lowers the dielectric constant of the bulk solvent, stripping the solvation shell around the polar moieties. Finding the exact cloud point and reversing it slightly precisely locates the boundary of the metastable zone. This ensures that nucleation will occur in a controlled manner upon cooling, rather than crashing out as an amorphous oil.
Step 4: Controlled Nucleation and Growth (Kinetic Phase)
-
Action: Remove the heat source and allow the flask to cool ambiently to 20°C over 2 hours at a slow stirring rate (150 rpm). Once at 20°C, further cool the suspension in an ice-water bath (0–5°C) for 1 hour.
-
Causality: Slow cooling promotes the growth of large, pure crystal lattices by allowing structurally similar impurities time to diffuse away from the growing crystal face. Rapid cooling would trap these impurities within the lattice defects.
Step 5: Isolation and Self-Validation
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold hexane.
-
Causality: Cold hexane displaces the mother liquor (which contains the rejected impurities) without dissolving the purified product.
-
Validation Check: Analyze the mother liquor via TLC (Silica gel, EtOAc/Hexane 1:1). If a heavy concentration of the product remains in the mother liquor, the solvent ratio was too rich in ethyl acetate. The mother liquor can be concentrated under reduced pressure to yield a second crop of crystals.
References
-
Shen, Y. C., et al. "Isolation of Phenylisoserine Methyl Ester from the Bark of Taxus mairei." National Chung Hsing University (NCHU) Repository. URL: [Link]
-
Kolb, H. C., & Sharpless, K. B. "Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation." University of York Repository. URL: [Link]
-
Mendoza, A., et al. "Two-Phase Synthesis of Taxol." PubMed Central (PMC) - National Institutes of Health (NIH). URL: [Link]
Sources
Application Note: Advanced Protecting Group Strategies for the C2-Hydroxyl of Phenylisoserine Methyl Ester in Taxane Semi-Synthesis
Executive Summary
The semi-synthesis of blockbuster chemotherapeutics such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®) relies heavily on the efficient coupling of a chiral side chain—derived from (2R,3S)-phenylisoserine methyl ester—to the complex diterpenoid baccatin III core. A critical bottleneck in this workflow is the esterification at the sterically encumbered C13-hydroxyl of the baccatin skeleton. To achieve high yields and maintain stereochemical integrity, the C2-hydroxyl of the phenylisoserine side chain must be transiently masked. This application note details the mechanistic rationale, strategic selection, and self-validating protocols for C2-hydroxyl protection, empowering drug development professionals to optimize taxane synthesis pipelines.
Mechanistic Rationale: The Causality of C2-Hydroxyl Protection
The esterification of the free acid of the phenylisoserine side chain to the baccatin III backbone is notoriously difficult due to the C13-hydroxyl being buried within the concave region of the hemispherical taxane skeleton[1]. If the C2-hydroxyl of the side chain is left unprotected during this forcing coupling reaction (typically mediated by DCC/DMAP or via an ester enolate), several deleterious side reactions inevitably occur:
-
Epimerization at the C2' Position: The stereocenter at C2', which bears the hydroxyl group, is highly susceptible to base-catalyzed epimerization during the coupling phase. This equilibration favors the thermodynamically stable trans-isomer, drastically reducing the yield of the desired (2'R, 3'S) active cis-diastereomer[2].
-
Intramolecular Lactonization: The proximity of the unprotected C2-OH and the C1-carbonyl (after ester saponification) can lead to the formation of unreactive cyclic oxazolidines or β-lactones under dehydrating coupling conditions.
-
Hydrolytic Vulnerability: In syntheses requiring aggressive downstream modifications (e.g., C2 debenzoylation using anhydrous KOH), a bulky protecting group at C2' is strictly necessary to sterically shield the newly formed C13 ester linkage from hydrolytic cleavage[3].
Consequently, the C2-hydroxyl protecting group must fulfill three criteria: it must provide sufficient steric bulk to prevent side reactions, it must be completely orthogonal to the N-protecting group (N-Boc or N-Bz), and it must be removable under conditions that do not degrade the highly sensitive taxane core[4].
Strategic Selection Guide & Quantitative Comparison
The selection of the C2-OH protecting group is entirely dictated by the target API and the specific N-protecting group of the phenylisoserine precursor.
-
Ethoxyethyl (EE): The industry standard for Docetaxel (N-Boc). As an acetal, it is highly compatible with the adjacent carboxylic acid formed post-saponification[5]. It is easily cleaved under mild acidic conditions that preserve the N-Boc group.
-
Triethylsilyl (TES): The optimal choice for Paclitaxel (N-Bz). It provides robust steric shielding and is cleanly removed via mild acid or fluoride sources[2].
-
tert-Butyldimethylsilyl (TBS): Utilized when the taxane core requires strong basic transformations post-coupling. Its extreme bulk prevents C13 ester cleavage[3].
-
Benzyloxymethyl (BOM): While theoretically orthogonal (removed via hydrogenolysis), empirical data shows that BOM is exceptionally difficult to remove from the sterically encumbered C2' position once the side chain is attached to the baccatin core, making it a suboptimal choice for commercial scale-up[6].
Table 1: Quantitative Comparison of C2-Hydroxyl Protecting Groups
| Protecting Group | Reagents Required | Typical Yield | Deprotection Reagents | Orthogonality & Strategic Notes |
| Ethoxyethyl (EE) | Ethyl vinyl ether, PPTS | 90–95% | Mild Acid (HCl/EtOH) | Optimal for Docetaxel. Forms diastereomers at the acetal center[5]. Preserves N-Boc. |
| Triethylsilyl (TES) | TES-Cl, Imidazole | 85–95% | HF-Pyridine, TBAF, Acid | Optimal for Paclitaxel. High steric shielding; orthogonal to N-Bz[4]. |
| TBS | TBS-Cl, Imidazole | 80–90% | HF-Pyridine, TBAF | Survives strong base (KOH). Used primarily for synthesizing C2-modified analogs[3]. |
| BOM | BOM-Cl, Base | ~80% | H₂, Pd/C | Hydrogenolysable. Prone to incomplete deprotection due to post-coupling steric encumbrance[6]. |
Decision Workflow for C2-OH Protection
Decision workflow for C2-hydroxyl protection strategies in taxane semi-synthesis.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) to ensure that causality-driven parameters (like preventing epimerization) are actively monitored.
Protocol A: Synthesis of (2R,3S)-N-Boc-O-(ethoxyethyl)-3-phenylisoserine (Docetaxel Route)
Causality Focus: Utilizing a mild acid catalyst (PPTS) prevents the premature cleavage of the acid-sensitive N-Boc group while enabling acetal formation.
-
Reaction Setup: Dissolve 10.0 g of (2R,3S)-N-Boc-3-phenylisoserine methyl ester in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalyst Addition: Add 0.8 g (catalytic, ~0.1 eq) of pyridinium p-toluenesulfonate (PPTS). Cool the reaction vessel to 0 °C using an ice bath.
-
Protection: Dropwise, add 15.0 mL of ethyl vinyl ether (EVE). Note: EVE is added in excess due to its high volatility.
-
Self-Validation (IPC 1): Stir at 25–30 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot (Rf ~0.3) entirely disappears, replaced by a closely eluting doublet (Rf ~0.6). Diagnostic: This doublet confirms the formation of the two expected diastereomers due to the new chiral center at the ethoxyethyl acetal[5].
-
Quench & Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected methyl ester.
-
Saponification (Preparation for Coupling): Dissolve the crude ester in a 1:1 mixture of THF/H₂O. Add 1.5 equivalents of LiOH·H₂O. Stir at room temperature for 3 hours.
-
Self-Validation (IPC 2): Carefully acidify the aqueous layer to pH 5–6 using 1M HCl. Critical: Do not drop the pH below 4, or the EE group will prematurely cleave. Extract with DCM to isolate the diastereomerically enriched free acid, ready for C13 coupling[5].
Protocol B: Synthesis of (2R,3S)-N-Bz-O-(triethylsilyl)-3-phenylisoserine (Paclitaxel Route)
Causality Focus: Imidazole acts dually as an HCl scavenger and a nucleophilic catalyst, forming a highly reactive N-triethylsilylimidazole intermediate to overcome the steric hindrance of the secondary C2-hydroxyl.
-
Reaction Setup: Dissolve 10.0 g of (2R,3S)-N-Bz-3-phenylisoserine methyl ester in 80 mL of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C.
-
Reagent Addition: Add 4.5 g of imidazole (2.2 eq). Stir for 10 minutes to ensure complete dissolution. Dropwise, add 6.5 mL of triethylsilyl chloride (TES-Cl, 1.2 eq) over 15 minutes.
-
Self-Validation (IPC 1): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the complete shift from the highly polar starting material (Rf ~0.2) to a distinct, non-polar silyl ether spot (Rf ~0.7).
-
Workup: Quench with 100 mL of ice water. Extract with EtOAc (3 x 50 mL). Critical Step: Wash the combined organic layers with water (5 x 50 mL) and brine to quantitatively remove the DMF, which otherwise severely inhibits downstream coupling.
-
Saponification: Treat the concentrated organic residue with LiOH·H₂O in MeOH/H₂O (3:1) for 4 hours. Acidify to pH 3 (TES is stable to brief exposure to mild aqueous acid) and extract with EtOAc to yield the coupling-ready acid.
Protocol C: Post-Coupling Global Deprotection (Quality Control)
Causality Focus: After coupling the protected side chain to the baccatin III core, the protecting groups must be removed without causing C13 ester hydrolysis or taxane ring opening.
-
For TES-Protected Intermediates: Dissolve the coupled product in acetonitrile. Add a 0.5% solution of HCl in ethanol at 0 °C. Alternatively, use HF-Pyridine complex buffered in pyridine[3].
-
For EE-Protected Intermediates: Dissolve the coupled product in ethanol. Treat with 0.1N HCl at room temperature for 1 hour[4].
-
Self-Validation (Final QC): Analyze the crude reaction mixture via HPLC. A successful deprotection will show <1% of the trans-diastereomer, validating that the C2-OH protecting group successfully prevented epimerization during the coupling phase[2].
Sources
- 1. EP0935596B1 - Method for paclitaxel synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of Docetaxel [quickcompany.in]
- 6. US5675025A - Paclitaxel synthesis from precursor compounds and methods of producing the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in Phenylisoserine Methyl Ester Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (2R,3S)-phenylisoserine methyl ester. As the critical C-13 side chain intermediate for paclitaxel (Taxol) and docetaxel, achieving high diastereoselectivity (syn/anti ratio) and enantiomeric excess (ee) is paramount. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you resolve common stereochemical bottlenecks in your workflows.
Mechanistic Workflow & Strategy Selection
The synthesis of the phenylisoserine side chain typically relies on either the Sharpless Asymmetric Aminohydroxylation (AA) of methyl cinnamate or the Ester Enolate-Imine Cyclocondensation (β-lactam route). The diagram below illustrates how ligand choice directly dictates the regiochemical and stereochemical outcome.
Workflow for phenylisoserine methyl ester synthesis highlighting regioselective ligand choices.
Troubleshooting Guides & FAQs
Q1: During the Sharpless Asymmetric Aminohydroxylation (AA) of methyl cinnamate, my reaction predominantly yields the benzylic alcohol instead of the required benzylic amine. How do I reverse this regioselectivity?
-
Root Cause Analysis & Causality: The standard phthalazine-based ligands, such as (DHQ)₂PHAL, create a binding pocket that orients the aryl group of the cinnamate ester in a way that favors osmium-mediated oxygen delivery at the benzylic position[1]. This results in the unwanted α-amino-β-hydroxy regioisomer.
-
Actionable Solution: Switch your chiral ligand to the anthraquinone-based (DHQ)₂AQN. The AQN ligand alters the substrate orientation within the catalytic binding pocket, reversing the regioselection without compromising the enantiofacial selectivity[1]. This spatial rearrangement forces the nitrogen source to attack the benzylic position, yielding the correct β-amino-α-hydroxy acid precursor with a ≥4:1 regioselectivity[2].
Q2: I am using the ester enolate-imine cyclocondensation (β-lactam route), but the diastereomeric ratio (d.r.) of the resulting β-lactam is poor. How can I improve the syn/anti ratio?
-
Root Cause Analysis & Causality: The formation of the β-lactam ring relies on a highly ordered transition state between the imine and the ketene acetal. If the imine lacks sufficient steric bulk or a directing group, facial selectivity is lost, leading to a racemic mixture of cis and trans β-lactams.
-
Actionable Solution: Utilize a chiral imine, specifically N-[(S)-methylbenzyl]benzaldimine, coupled with a (Z)-α-methoxy trimethylsilyl ketene acetal. The (S)-methylbenzyl auxiliary provides a rigid chiral environment that dictates facial attack during the initial Mannich-type addition, ensuring the robust formation of the (3R,4S)-β-lactam[3]. Subsequent methanolysis retains this stereochemistry to yield the (2R,3S)-phenylisoserine methyl ester[3].
Q3: Following the successful synthesis of the side chain, I observe a significant drop in enantiomeric excess (ee) and yield during the final coupling to baccatin III. What is causing this?
-
Root Cause Analysis & Causality: The C2′-OH of the phenylisoserine side chain is highly prone to epimerization under basic conditions[4]. During the semi-synthesis of paclitaxel, the use of strong bases for esterification or deprotection abstracts the α-proton (relative to the ester/amide), leading to racemization at the C2' stereocenter.
-
Actionable Solution: Strictly control the pH during deprotection and coupling. Ensure that the C2'-OH is appropriately protected with a bulky group (e.g., a triethylsilyl (TES) or ethoxyethyl (EE) group) until the final, mild acidic global deprotection step[4].
Quantitative Data: Ligand & Condition Optimization
The following table summarizes the causal relationship between catalyst/ligand selection and the resulting stereochemical outcomes for phenylisoserine precursors.
| Ligand / Catalyst System | Substrate | Major Regioisomer | Regiomeric Ratio | Enantiomeric Excess (ee) | Reference |
| (DHQ)₂PHAL | Methyl Cinnamate | Benzylic Alcohol | 1 : 4 (Amine:Alcohol) | >95% | [1] |
| (DHQ)₂AQN | Methyl Cinnamate | Benzylic Amine | 4 : 1 (Amine:Alcohol) | 92–99% | [2] |
| (R)-Proline | N-(Phenylmethylene)benzamide | Benzylic Amine | N/A (Direct Addition) | 92–99% | [5] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high diastereoselectivity at every step.
Protocol A: AQN-Directed Asymmetric Aminohydroxylation of Methyl Cinnamate
Mechanism: Reversal of regioselectivity via AQN pocket orientation.
-
Catalyst Preparation: In a well-ventilated fume hood, dissolve potassium osmate dihydrate (K₂OsO₄·2H₂O, 4 mol%) and (DHQ)₂AQN (5 mol%) in a 1:1 mixture of n-propanol and water.
-
Self-Validation Check: The solution must turn a clear, pale green/yellow, confirming the formation of the active osmate-ligand complex.
-
-
Reagent Addition: Add the nitrogen source (e.g., Benzyl carbamate or an N-halosulfonamide salt, 1.1 eq) and stir for 10 minutes to form the active imido-osmium species.
-
Substrate Addition: Cool the reaction mixture to 0°C. Dropwise add methyl cinnamate (1.0 eq) dissolved in a minimal amount of n-propanol.
-
Reaction Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Check: The complete consumption of the UV-active cinnamate spot and the appearance of a more polar, ninhydrin-active (post-deprotection) spot confirms successful conversion to the benzylic amine.
-
-
Quenching & Purification: Quench the reaction with an excess of sodium sulfite (Na₂SO₃) to safely reduce the osmium species. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the (2R,3S) benzylic amine regioisomer.
Protocol B: Chiral Imine-Ketene Acetal Condensation (β-Lactam Route)
Mechanism: Diastereoselective Mannich-type addition driven by a chiral auxiliary.
-
Imine Formation: Condense benzaldehyde with (S)-(-)-α-methylbenzylamine in the presence of MgSO₄ in anhydrous DCM to form N-[(S)-methylbenzyl]benzaldimine.
-
Cyclocondensation Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the chiral imine in dry DCM and cool to -78°C.
-
Ketene Acetal Addition: Add (Z)-α-methoxy trimethylsilyl ketene acetal (1.2 eq), followed by a slow, dropwise addition of TiCl₄ (1.0 eq).
-
Causality Note: The Lewis acid (TiCl₄) activates the imine and rigidifies the transition state, ensuring the facial selectivity required for high d.r.[3].
-
-
Lactamization: Allow the reaction to slowly warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO₃.
-
Methanolysis & Deprotection: Isolate the resulting (3R,4S)-β-lactam. Subject it to methanolysis (NaOMe in MeOH) to open the ring, followed by hydrogenolysis (Pd/C, H₂) to remove the (S)-methylbenzyl auxiliary, yielding the free (2R,3S)-phenylisoserine methyl ester[3].
References
-
Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - Chemistry (NIH/PubMed)[Link]
-
The Sharpless Asymmetric Aminohydroxylation - Sussex Drug Discovery Centre[Link]
-
Practical synthesis of Taxol side chain - Bioorganic & Medicinal Chemistry Letters (NIH/PubMed)[Link]
-
Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - Molecules (MDPI)[Link]
-
Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates - Organic Letters (NIH/PubMed) [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Taxol Side Chain Coupling Reactions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the semi-synthesis of Paclitaxel (Taxol) from 10-deacetylbaccatin III (10-DAB) or baccatin III is a cornerstone of modern oncology manufacturing. However, the critical step—coupling the C-13 side chain to the baccatin core—is notoriously prone to low yields and stereochemical degradation if not meticulously controlled.
This guide is designed by senior application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies to optimize your C-13 coupling workflows.
Mechanistic Overview: The C-13 Steric Challenge
To troubleshoot effectively, we must first understand the causality of the failure. The C-13 hydroxyl group of the baccatin III core is located deep within the concave region of the hemispherical taxane skeleton. It is severely sterically hindered and participates in intramolecular hydrogen bonding with the adjacent 4-acetoxyl group [1].
Because of this steric shielding, traditional esterification methods (like DCC/DMAP coupling) often fail or result in poor yields. The industry standard overcomes this by utilizing the Ojima-Holton β-lactam synthon method [2]. By deprotonating the C-13 hydroxyl with a strong base (LiHMDS) to form a highly nucleophilic alkoxide, and reacting it with an enantiomerically pure β-lactam (Ojima lactam), the massive ring-strain of the 4-membered lactam thermodynamically drives the coupling forward.
Fig 1. Mechanistic pathway of the Ojima-Holton β-lactam coupling strategy.
Frequently Asked Questions (Troubleshooting)
Q1: My coupling yield is stuck below 50% despite using an excess of the β-lactam synthon. What is quenching the reaction? A: The most common culprit is trace moisture destroying your base. Because the C-13 hydroxyl is sterically hindered, alkoxide formation is kinetically slow. If your solvent or reagents contain trace water, the LiHMDS (Lithium bis(trimethylsilyl)amide) will be hydrolyzed before it can fully deprotonate the C-13 position. Diagnostic Action: Do not rely on "anhydrous" bottle labels. Azeotropically dry your 7-TES-baccatin III with anhydrous toluene prior to the reaction, and verify that your THF has a water content of <50 ppm via Karl Fischer titration.
Q2: I am observing a significant amount of C-2' epimerization in my final product. How can I prevent this loss of stereopurity? A: Epimerization at the C-2' position of the side chain occurs when the reaction temperature is too high, or if the base concentration is locally too concentrated during addition. The acidic proton at the C-2' position can be abstracted by excess base, destroying the (2'R, 3'S) stereocenter [3]. Diagnostic Action: Ensure the reaction is strictly maintained at -40°C during the dropwise addition of both the base and the lactam. Only allow the reaction to warm to 0°C after the initial ring-opening attack has commenced.
Q3: Can I use standard DCC/DMAP esterification instead of the β-lactam method to save costs? A: While possible using an oxazolidine-protected side chain, it is highly discouraged for scale-up. The bulky DCC-activated intermediate struggles to penetrate the concave face of the taxane core, leading to massive accumulation of N-acylurea byproducts and unreacted baccatin core [1]. The β-lactam method is kinetically and thermodynamically superior.
Quantitative Data: Method Comparison
The following table summarizes the expected performance metrics and common failure modes of the two primary coupling strategies.
| Coupling Strategy | Typical Yield | Required Reagents | Reaction Temp | Primary Byproducts / Failure Modes | Steric Tolerance |
| β-Lactam (Ojima) | 85 - 95% | LiHMDS, THF | -40°C to 0°C | C-2' Epimerization (if overheated) | Excellent |
| Esterification | 50 - 70% | DCC, DMAP, Toluene | 25°C to 70°C | N-Acylureas, Unreacted core | Poor |
Self-Validating Experimental Protocol: Ojima-Holton Coupling
To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation and Rigorous Drying
-
Action: Dissolve 1.0 equivalent of 7-TES-baccatin III in anhydrous toluene and concentrate under reduced pressure to azeotropically remove trace water. Repeat twice. Purge the flask with ultra-high purity Argon.
-
Validation Check: Take a micro-aliquot of the final redissolved THF solution. Karl Fischer titration must read <50 ppm water.
Step 2: Alkoxide Generation
-
Action: Dissolve the dried 7-TES-baccatin III in anhydrous THF (0.1 M). Cool the reaction vessel to strictly -40°C using a cryostat. Slowly add 1.1 equivalents of freshly titrated LiHMDS (1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -40°C.
-
Validation Check: A subtle color change (typically a slight yellowing) indicates successful deprotonation and alkoxide formation.
Step 3: Lactam Addition
-
Action: Dissolve 1.2 equivalents of the Ojima lactam ((3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone) in anhydrous THF. Add this solution dropwise to the alkoxide mixture at -40°C.
-
Action: Stir at -40°C for 1 hour, then slowly warm the reaction to 0°C and stir for an additional 2 hours.
-
Validation Check: Monitor via TLC (1:1 EtOAc/Hexanes). The reaction is complete only when the baccatin core spot is entirely consumed.
Step 4: Quench and Workup
-
Action: Quench the reaction at 0°C by adding saturated aqueous ammonium chloride ( NH4Cl ) to neutralize the base and prevent late-stage epimerization. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate for column chromatography.
Troubleshooting Logic Workflow
If your yield falls below the 85% threshold, follow this diagnostic decision tree to isolate the root cause.
Fig 2. Diagnostic decision tree for isolating the root cause of low coupling yields.
References
Technical Support Center: Purification of Methyl 3-amino-2-hydroxy-3-phenylpropanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic purification of methyl 3-amino-2-hydroxy-3-phenylpropanoate (often isolated as the (2R,3S) or (2S,3R) enantiomer, known as phenylisoserine methyl ester).
This molecule is a highly valuable chiral building block, most notably utilized in the semi-synthesis of the paclitaxel (Taxol) and docetaxel side chains[1]. However, its structural motif—a basic primary amine, a hydrogen-bond-donating hydroxyl group, and a lipophilic phenyl ring—creates distinct chromatographic challenges. This guide provides the physicochemical causality behind these challenges, self-validating protocols, and diagnostic troubleshooting to ensure high-yield, high-purity isolation.
Part 1: Diagnostic Troubleshooting Guides & FAQs
When purifying this compound via normal-phase silica gel chromatography, researchers frequently encounter tailing, co-elution, and degradation. The following Q&A section addresses the root causes of these issues and provides field-proven solutions.
Q1: Why does my product streak across multiple fractions despite showing a tight, high Rf spot on my initial TLC? A1: This is a classic artifact of stationary phase kinetics. The primary amine at the C3 position acts as a strong hydrogen-bond acceptor and donor, interacting aggressively with the weakly acidic silanol groups (Si-OH) on standard silica gel. While a TLC plate (which often contains different binders like gypsum) might show a clean spot, the bulk silica column acts as a weak cation exchanger, causing the amine to drag. Causality-Driven Solution: You must neutralize the acidic silanols. Incorporate 1% to 2% Triethylamine (TEA) into your mobile phase. The TEA competitively binds to the silanol sites, allowing your target amine to elute in a sharp, concentrated band.
Q2: I am observing a lower mass recovery than expected, and a new, highly polar baseline spot has appeared. Is the compound degrading? A2: Yes, you are likely observing the hydrolysis of the methyl ester. While esters are generally stable, the combination of highly active, slightly acidic silica gel and trace moisture in your solvent system can catalyze ester hydrolysis over prolonged periods. Causality-Driven Solution: Minimize the compound's residence time on the column. Switch from gravity elution to flash chromatography (pressurized) and ensure your ethyl acetate is anhydrous. Do not leave the compound loaded on the column overnight.
Q3: How can I effectively separate the (2R,3S) diastereomer from its epimeric impurities? A3: Diastereomers of this compound (e.g., syn vs. anti configurations) possess nearly identical polarities but differ in their intramolecular hydrogen-bonding networks (between the C2-OH and C3-NH2). Causality-Driven Solution: A steep solvent gradient will force both epimers off the column simultaneously. You must exploit the subtle conformational differences by using a very shallow gradient. Ramp the ethyl acetate concentration in 5% increments rather than 10-20% jumps.
Diagnostic logic tree for resolving amine tailing during chromatography.
Part 2: Quantitative Data & System Optimization
To achieve the industry standard of >85% purity via column chromatography[2], selecting the correct solvent system and visualization method is critical.
Table 1: Solvent System Optimization Matrix
| Solvent System | Modifier | Target Compound Rf | Impurity Separation | Recommendation |
| Hexane / EtOAc (1:1) | None | 0.15 (Severe Tailing) | Poor | Not Recommended. Silanol interactions dominate. |
| Hexane / EtOAc (1:1) | 1% TEA | 0.35 (Sharp Spot) | Excellent | Standard Choice. TEA masks acidic sites. |
| DCM / MeOH (9:1) | 0.5% NH₄OH | 0.42 (Moderate Spot) | Good | Alternative. Useful if highly polar impurities co-elute in EtOAc. |
Table 2: TLC Visualization Efficacy
| Detection Method | Target Appearance | Sensitivity | Specificity |
| UV (254 nm) | Weak dark spot | Low | Low (Detects any aromatic ring) |
| Ninhydrin Stain | Deep purple/blue spot | High | High (Specific to the primary amine) |
| PMA Stain | Dark green spot | Medium | Low (General organic oxidizer) |
Part 3: Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology. By incorporating a 2D-TLC stability check and dry-loading techniques, the system ensures that any degradation or band-broadening is caught before the bulk material is committed to the column.
Phase 1: Self-Validation (2D-TLC Stability Check)
Causality: Before running the column, you must verify that the silica gel will not hydrolyze your ester.
-
Spot the crude mixture in the bottom-left corner of a square silica TLC plate.
-
Develop the plate in Hexane/EtOAc (1:1) + 1% TEA .
-
Remove, dry thoroughly, and rotate the plate 90 degrees.
-
Develop the plate a second time in the same solvent.
-
Validation Check: Stain with Ninhydrin. If the target spot lies perfectly on the diagonal axis, the compound is stable. If spots appear below the diagonal, the compound is degrading on the silica, dictating the need for a faster flow rate or deactivated silica.
Phase 2: Column Preparation & Deactivation
-
Select a column size that allows for a 30:1 to 50:1 silica-to-crude mass ratio.
-
Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in Hexane containing 1% TEA .
-
Pour the slurry into the column and pack under positive air pressure.
-
Flush the column with 2 column volumes (CV) of the Hexane/1% TEA mixture to ensure complete deactivation of the silanol groups.
Phase 3: Dry Loading
Causality: Because the compound is highly polar, dissolving it in a polar solvent (like DCM or EtOAc) for liquid loading will cause the sample band to diffuse immediately upon contact with the silica, ruining resolution.
-
Dissolve the crude mixture in a minimum amount of EtOAc.
-
Add deactivated silica gel (approx. 3x the mass of the crude) to the flask.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the flat silica bed. Cap with a thin layer of clean sand.
Phase 4: Gradient Elution & Fractionation
-
Isocratic Wash: Elute with 2 CV of Hexane/EtOAc (80:20) + 1% TEA . This will elute non-polar lipophilic impurities (e.g., unreacted starting materials or biphenyl byproducts).
-
Gradient Ramp: Gradually increase the polarity to Hexane/EtOAc (50:50) + 1% TEA over 3 CVs.
-
Collect fractions in small volumes (e.g., 15-20 mL for a 50g column) to prevent overlapping of closely eluting diastereomers.
-
Analysis: Spot fractions on TLC and visualize using a Ninhydrin dip (heat to 110°C for 2 minutes). Pool fractions containing only the pure target compound.
Experimental workflow for the purification of the target compound.
References
Sources
Avoiding ester hydrolysis during basic workup of phenylisoserine derivatives
A Guide to Preventing Ester Hydrolysis During Basic Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylisoserine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in the synthesis of these valuable compounds: preventing unwanted ester hydrolysis during basic workup procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity of your synthetic workflow and maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower-than-expected yield of my phenylisoserine ester and detecting the corresponding carboxylic acid. What's happening?
A1: The most likely cause is unintended ester hydrolysis during your reaction workup.[1] Phenylisoserine esters, while crucial intermediates in the synthesis of important pharmaceuticals like Paclitaxel, can be susceptible to cleavage back to the parent carboxylic acid and alcohol, especially under basic aqueous conditions.[1][2] This process, known as saponification, is a common pitfall during the neutralization and extraction steps of a synthetic procedure.[3]
The key indicators of unwanted hydrolysis include:
-
Reduced Yield: A significant loss of the desired ester product.[1]
-
Reappearance of Starting Material: Detection of the parent carboxylic acid via analytical techniques.[1]
-
Analytical Evidence:
Q2: What is the chemical mechanism behind this unwanted ester hydrolysis?
A2: The hydrolysis of esters in the presence of a base is a well-understood process called base-promoted nucleophilic acyl substitution, or saponification.[3][4][5][6] The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester.[4][5] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group.[5] In the final and essentially irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the corresponding alcohol.[3][7][8] This final acid-base reaction drives the equilibrium towards the hydrolysis products, making the process difficult to reverse under basic conditions.[3][7][8]
Troubleshooting Guide: Minimizing Ester Hydrolysis
Issue 1: Significant Product Loss During Aqueous Basic Wash
Your primary goal during a basic wash is to neutralize acid catalysts and remove acidic impurities. However, the choice of base and the reaction conditions are critical to preserving your ester.
Root Cause Analysis:
-
Strong Base: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically accelerates the rate of saponification.[1]
-
Elevated Temperature: The rate of most chemical reactions, including hydrolysis, increases with temperature.
-
Prolonged Contact Time: The longer your ester is in contact with the aqueous basic solution, the greater the extent of hydrolysis.[1]
Solutions & Protocols:
The most effective strategy is to replace strong bases with milder alternatives.
Recommended Bases:
| Base | Formula | Approximate pKa of Conjugate Acid | Rationale |
| Sodium Bicarbonate | NaHCO₃ | 6.4 | A weak base that is generally sufficient to neutralize strong acid catalysts without significantly promoting ester hydrolysis.[1] |
| Sodium Carbonate | Na₂CO₃ | 10.3 | A slightly stronger weak base than sodium bicarbonate, useful for neutralizing less acidic impurities. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Similar in strength to sodium carbonate. |
Step-by-Step Procedure:
-
Cooling: Once your reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.[1]
-
Quenching: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with gentle swirling.[1] Caution: Be aware of potential gas (CO₂) evolution and vent the separatory funnel frequently.[1]
-
Extraction: Proceed with the extraction of your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Washing: Wash the organic layer with additional portions of cold, saturated NaHCO₃ solution until gas evolution ceases, indicating complete neutralization of the acid.[1]
-
Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to aid in the removal of residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Remove the solvent under reduced pressure to isolate your crude ester.
Issue 2: Hydrolysis Persists Even with Mild Bases
For particularly sensitive phenylisoserine derivatives, even weak bases might cause some degree of hydrolysis, especially if the ester is sterically unhindered.
Root Cause Analysis:
-
Substrate Sensitivity: The electronic and steric properties of your specific phenylisoserine derivative can influence its susceptibility to hydrolysis.
-
Phase Transfer Issues: In biphasic systems (organic solvent and water), poor mixing can lead to localized high concentrations of base at the interface, increasing the chance of hydrolysis.
Solutions & Protocols:
In situations where the ester is extremely sensitive, a non-aqueous workup can be considered. This involves using organic-soluble bases.
Recommended Bases for Non-Aqueous Systems:
| Base | Acronym | Structure | Notes |
| Diisopropylethylamine | DIPEA or Hünig's Base | ((CH₃)₂CH)₂NCH₂CH₃ | A non-nucleophilic, sterically hindered amine. |
| 1,8-Diazabicycloundec-7-ene | DBU | A strong, non-nucleophilic base. |
Step-by-Step Procedure:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Neutralization: Add a slight excess of an organic base like DIPEA and stir for a short period at room temperature.
-
Filtration: If a salt precipitate forms, it can be removed by filtration.
-
Purification: Proceed directly to purification (e.g., column chromatography) of the organic solution.
Note: This method is highly dependent on the nature of the impurities you are trying to remove.
Strict control over temperature and exposure time is paramount.
-
Maintain Low Temperatures: Conduct all aqueous washes in an ice bath, using pre-chilled solutions.[1] This slows down the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Perform extractions and washes efficiently and without delay.[1] Do not allow the layers to sit unseparated for extended periods.
Visualizing the Problem and Solution
To better understand the processes involved, the following diagrams illustrate the mechanism of ester hydrolysis and a decision-making workflow for selecting the appropriate workup procedure.
Caption: Decision Tree for Troubleshooting Ester Hydrolysis.
By understanding the underlying chemistry and implementing these carefully considered protocols, you can effectively mitigate the risk of ester hydrolysis and ensure the successful isolation of your target phenylisoserine derivatives.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. [Link]
-
Chemistry Stack Exchange. (2014, January 15). What is the pKa Range for weak acids and bases?[Link]
-
ResearchGate. (2021, January 19). Work up of ester?[Link]
-
Reddit. (2022, April 6). Work-up and purification of ester reduction. r/OrganicChemistry. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Quora. (2021, October 28). Is there a pka for weak bases?[Link]
-
Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
PubMed. (n.d.). Kinetics of the Hydrolysis of N-benzoyl-L-serine Methyl Ester Catalysed by Bromelain and by Papain...[Link]
-
Biology LibreTexts. (2026, January 19). 2.2: Weak Acids and Bases, pH and pKa. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
University of Rochester. (n.d.). About Workup. [Link]
-
ACS Publications. (n.d.). A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester. [Link]
-
EBSCO. (n.d.). Saponification | Chemistry | Research Starters. [Link]
-
Pearson. (n.d.). 13 Saponification of Esters. [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 32981-85-4: (2R,3S)-N-Benzoyl-3-phenylisoserine methyl… [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Controlling pH to prevent degradation of beta-amino acid esters
Welcome to the Technical Support Center for Poly(β-Amino Ester) (PBAE) and β-amino acid ester formulation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot premature degradation, optimize your storage buffers, and validate your nanoparticle complexation workflows.
Understanding the fundamental organic chemistry of your polymers—specifically the interplay between environmental pH, amine protonation, and ester hydrolysis—is critical to preventing catastrophic formulation failures.
Part 1: Mechanistic Causality & Troubleshooting FAQs
Q: Why do my β-amino acid esters degrade so rapidly at physiological pH (7.4) compared to storage conditions? A: The degradation of PBAEs is driven by base-catalyzed ester hydrolysis, which is heavily dependent on the charge state of the tertiary amines in the polymer backbone. At physiological pH (7.4) or higher, these amines are predominantly deprotonated. The available lone pair of electrons on the nitrogen acts as an intramolecular general base, facilitating nucleophilic attack on the adjacent ester carbonyl, which1[1].
Q: What is the optimal pH for storing PBAE stock solutions to prevent ester cleavage? A: Stock solutions must be stored in mildly acidic buffers (pH 4.5–5.0). At this pH, the tertiary amines become fully protonated (ammonium cations). This protonation sequesters the lone pair, completely abolishing its ability to act as an intramolecular catalyst. Furthermore, the polycationic nature of the protonated chain creates localized electrostatic repulsion against incoming hydronium ions (H₃O⁺), effectively 2[2].
Q: How do I ensure my buffer maintains pH control during long-term degradation studies? A: Ester hydrolysis generates acidic byproducts (carboxylic acids) that can lower the local pH and artificially slow down further degradation, skewing your kinetic data. To create a self-validating system, use a high buffering capacity solution. We recommend a 1[1]. Always measure the pH of the solution 24 hours post-dissolution; a stable pH reading validates that the buffer concentration is sufficient to attribute any degradation solely to the amine charge state.
Fig 1. Logical relationship between environmental pH, amine protonation, and ester hydrolysis.
Part 2: Quantitative Data Summary
Understanding the physical state of your polymer across different pH environments is vital for predicting its behavior in vitro and in vivo.
Table 1: pH-Dependent Physical and Kinetic Profiles of PBAEs
| Parameter | Acidic Environment (pH < 5.5) | Tumor Microenvironment (pH ~6.5) | Physiological Environment (pH 7.4) |
| Amine Protonation State | Fully Protonated | Partially Protonated | Deprotonated (Neutral) |
| Polymer Solubility | 2[2] | Swelling / Micellar Expansion | 2[2] |
| Zeta Potential (Typical) | 3[3] | 3[3] | 3[3] |
| Ester Hydrolysis Rate | 1[1] | Moderate | 1[1] |
| Biological Context | Endolysosomal Escape / Storage | Extracellular Tumor Targeting | Systemic Circulation |
Part 3: Self-Validating Experimental Protocols
Protocol A: pH-Driven Complexation of PBAE/DNA Nanoparticles
Causality Focus: Utilizing pH shifts to control polymer solubility and electrostatic binding.
-
Solubilization: Dissolve the synthesized PBAE stock in 25 mM Sodium Acetate (NaOAc) buffer (pH 5.0) to a concentration of 3.6 μg/μL.
-
Cargo Preparation: Dissolve pDNA in 25 mM NaOAc (pH 5.0) to a concentration of 0.06 μg/μL[4].
-
Electrostatic Complexation: Mix equal volumes (e.g., 30 μL) of the diluted PBAE and pDNA solutions to achieve the desired polymer/plasmid weight ratio (e.g., 60:1). Vortex immediately for 5 seconds[4].
-
Incubation: Allow the mixture to rest at 4 °C for 45 minutes under orbital shaking.
-
Stabilization & Neutralization: Adjust the formulation pH to 7.4 immediately prior to application.
-
Rationale: Raising the pH deprotonates a portion of the amines, reducing solubility and driving the hydrophobic collapse of the polymer around the DNA, forming stable nanoparticles[5].
-
-
Self-Validation Step: Run an aliquot on an agarose gel via electrophoresis. 5[5]; the absence of free DNA migration confirms 100% encapsulation efficiency.
Fig 2. Step-by-step workflow for formulating pH-responsive PBAE nanoparticles.
Protocol B: Monitoring Ester Degradation Kinetics via ¹H NMR
Causality Focus: Tracking the structural integrity of the ester bond under controlled pH environments.
-
Buffer Preparation: Prepare deuterated 25 mM NaOAc buffers adjusted to target pH values (e.g., pH 4.9 for storage modeling, pH 7.4 for physiological modeling). Ensure a 10:1 molar ratio of buffering salts to polymer amines to prevent pH drift[1].
-
Sample Incubation: Dilute the PBAE to a 6[6] in the respective buffers. Incubate the solutions at 37 °C under constant shaking.
-
Time-Course Sampling: Extract aliquots at predetermined time points (e.g.,6[6]).
-
Spectroscopic Analysis: Acquire ¹H NMR spectra for each time point.
-
Kinetic Quantification (Self-Validation): Monitor the1[1] (typically found at 4.24–4.37 ppm). Normalize this integration against a stable, non-hydrolyzable backbone reference peak. A decrease in the 4.24–4.37 ppm peak integration directly correlates to the percentage of ester hydrolysis.
Sources
- 1. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of Methyl 3-amino-2-hydroxy-3-phenylpropanoate
An Objective Comparison Guide to the 1 H NMR Spectral Analysis of Methyl 3-amino-2-hydroxy-3-phenylpropanoate
Executive Summary
Methyl 3-amino-2-hydroxy-3-phenylpropanoate (commonly known as phenylisoserine methyl ester) is a highly valuable chiral building block, serving as the critical side-chain precursor for the blockbuster chemotherapeutic agent, Paclitaxel (Taxol)[1]. Because the pharmacological efficacy of such APIs is inextricably linked to their stereochemistry, precise analytical validation of the (2R,3S) configuration is mandatory.
This guide objectively compares the performance of different NMR solvent systems and chemical derivatization strategies used to resolve the complex multiplet signals, exchangeable protons, and diastereomeric ratios (dr) of this compound. By understanding the causality behind solvent-induced conformational locking, researchers can design self-validating NMR protocols for high-throughput purity analysis.
Part 1: The Analytical Challenge of Stereochemical Resolution
The structural validation of Methyl 3-amino-2-hydroxy-3-phenylpropanoate via 1 H NMR is complicated by its two adjacent stereocenters (C2 and C3) and the presence of two exchangeable protic groups (-OH and -NH 2 ).
In an achiral environment, enantiomers are NMR-indistinguishable. However, diastereomers (syn vs. anti or threo vs. erythro) can be differentiated by extracting the vicinal coupling constant ( 3J2,3 ) between the C2-H and C3-H protons. According to the Karplus equation, this J -coupling is dictated by the dihedral angle between the two protons. The analytical challenge lies in the fact that acyclic molecules undergo rapid bond rotation, averaging the J -coupling values unless the conformation is restricted by specific solvent interactions[2].
Caption: Karplus equation logic for distinguishing syn and anti diastereomers via J-coupling.
Part 2: Comparative Analysis of NMR Solvent Systems
To objectively evaluate the best analytical environment for this compound, we compare three standard deuterated solvents. The "performance" of each solvent is judged by its ability to resolve the 3J2,3 coupling and its handling of exchangeable protons.
Chloroform-d (CDCl 3 ) – The Conformation Locker
-
Causality: CDCl 3 is a non-polar, non-hydrogen-bonding solvent. In this environment, the molecule minimizes its energy by forming an intramolecular hydrogen bond between the C2-OH and the C3-NH 2 (or the ester carbonyl). This intramolecular lock restricts rotation around the C2-C3 bond, forcing the anti-(2R,3S) isomer into a gauche conformation for its protons, yielding a distinctly small 3J2,3 coupling constant (~2.2 Hz)[1].
-
Performance: Excellent for diastereomeric resolution. However, the -OH and -NH 2 protons often appear as a single, broadened peak due to intermediate exchange rates.
Dimethyl Sulfoxide-d6 (DMSO-d 6 ) – The Exchange Inhibitor
-
Causality: DMSO is a strong hydrogen-bond acceptor. It outcompetes intramolecular H-bonding by heavily solvating the -OH and -NH 2 groups. This disrupts the conformational lock, altering the observed J -coupling. However, the strong solvent-solute coordination dramatically slows down intermolecular proton exchange[3].
-
Performance: Superior for observing the exact multiplicity of exchangeable protons. The -OH will often appear as a distinct doublet (coupled to C2-H), and the -NH 2 as a distinct broad signal or doublet, allowing for rigorous connectivity validation.
Methanol-d4 (CD 3 OD) – The Protic Exchanger
-
Causality: CD 3 OD is a protic solvent that rapidly exchanges its deuterium with the solute's -OH and -NH 2 protons.
-
Performance: These signals completely disappear from the spectrum, simplifying the baseline. It is useful when the C2/C3 region is overcrowded, but it sacrifices the structural data provided by the heteroatom protons.
Quantitative Data Summary
Table 1: 1H NMR Performance Comparison for (2R,3S)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate
| Analytical Parameter | CDCl 3 (99.8% D)[3] | DMSO-d 6 (99.9% D)[3] | CD 3 OD (99.8% D) |
| C2-H Chemical Shift | ~3.83 ppm (d) | ~4.09 ppm (m, overlapping) | ~4.36 ppm (d) |
| C3-H Chemical Shift | ~4.29 ppm (d) | ~4.09 ppm (m, overlapping) | ~4.55 ppm (d) |
| Methoxy (-OCH 3 ) | ~3.58 ppm (s, 3H) | ~3.52 ppm (s, 3H) | ~3.60 ppm (s, 3H) |
| 3J2,3 Resolution | High (Distinct doublets) | Low (Signal overlap) | Medium |
| Exchangeable Protons | ~5.01 ppm (br s, 3H) | Distinct, separated signals | Exchanged (Invisible) |
| Primary Use Case | Diastereomeric Ratio (dr) | Heteroatom Connectivity | Spectral Simplification |
Part 3: Advanced Protocol for Enantiomeric Excess (ee) Determination
While CDCl 3 effectively resolves diastereomers, determining the enantiomeric excess (ee) of the (2R,3S) vs. (2S,3R) isomers requires chemical derivatization. We compare direct NMR against the industry-standard Mosher's Acid Derivatization .
Caption: Workflow for NMR solvent selection and derivatization in stereochemical analysis.
Step-by-Step Methodology: In-Situ Mosher's Amidation
Causality: (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) reacts significantly faster with primary amines than secondary alcohols. By adding MTPA-Cl, we selectively form the Mosher amide at the C3-NH 2 position. The chiral MTPA phenyl ring creates an anisotropic shielding cone that differentially shifts the surrounding protons (like the -OCH 3 group) based on the absolute stereochemistry of the C3 center, allowing enantiomers to be quantified as diastereomeric amides.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 10 mg of the Methyl 3-amino-2-hydroxy-3-phenylpropanoate sample in 0.5 mL of anhydrous CDCl 3 directly in a clean, dry 5 mm NMR tube.
-
Catalyst/Scavenger Addition: Add 2.0 equivalents of anhydrous pyridine-d 5 . Causality: Pyridine neutralizes the HCl byproduct, driving the reaction forward without introducing interfering proton signals.
-
Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl to the NMR tube.
-
Reaction Incubation: Cap the tube securely, invert 5-10 times to mix, and allow the reaction to proceed at room temperature for 30 minutes.
-
Validation Checkpoint: Acquire a rapid 1D 1 H NMR spectrum. Self-Validation: The reaction is successful if the C3-H doublet shifts significantly downfield (from ~4.29 ppm to >5.0 ppm) due to the deshielding effect of the newly formed amide carbonyl. The C2-H signal should remain relatively stable, confirming selective amidation over esterification.
-
Quantitative Acquisition: Acquire a 19 F NMR spectrum (with 1 H decoupling). The -CF 3 group of the Mosher amide will appear as distinct singlets (typically between -69 and -71 ppm) for each enantiomer. Integrate these highly resolved fluorine signals to calculate the absolute enantiomeric excess (ee).
Conclusion
For the routine structural and diastereomeric analysis of Methyl 3-amino-2-hydroxy-3-phenylpropanoate, CDCl 3 remains the superior solvent product due to its ability to preserve intramolecular hydrogen bonds, thereby locking the conformation and yielding diagnostic 3J2,3 coupling constants. However, for complete heteroatom mapping, DMSO-d 6 is the required alternative. When absolute enantiomeric purity must be validated—especially for API precursors—in-situ derivatization with MTPA-Cl followed by 19 F NMR provides an unimpeachable, self-validating analytical workflow.
Sources
Comprehensive Comparison Guide: Optical Rotation and Chiral Purity Standards for (2R,3S)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate
In the development of complex taxane-based antineoplastics, the integrity of chiral building blocks is a critical quality attribute. (2R,3S)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate (often referred to as methyl (2R,3S)-3-phenylisoserinate) serves as the primary intermediate for the C13 side chain of paclitaxel (Taxol) and docetaxel.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to validate the chiral purity of this critical ester. We will move beyond basic operational steps to explore the mechanistic causality behind each technique, ensuring that your laboratory's quality control protocols are robust, reproducible, and self-validating.
Mechanistic Importance of the (2R,3S) Stereocenter
The pharmacological efficacy of paclitaxel is strictly dependent on its 3-dimensional conformation. Structure-activity relationship (SAR) studies demonstrate that the C13 side chain is required for the molecule to bind to the N-terminal region of β-tubulin, thereby stabilizing microtubules and inhibiting cellular replication .
Specifically, the (2R,3S) stereocenters dictate the spatial orientation of the C2'-hydroxyl and C3'-amino groups. These functional groups form essential hydrogen bonds within the tubulin binding pocket. Deviations from this exact stereochemistry—such as the presence of (2S,3R) enantiomers or diastereomeric impurities generated during asymmetric ester enolate-imine cyclocondensations—drastically reduce binding affinity . Consequently, establishing rigorous optical rotation and orthogonal chiral validation standards is non-negotiable for batch release.
Comparative Analysis of Chiral Validation Techniques
Relying solely on bulk optical rotation ( [α]D ) is a legacy approach. While it remains a pharmacopeial standard, it is highly susceptible to matrix effects and compensating impurities. Modern drug development requires orthogonal techniques. Table 1 provides an objective performance comparison of the three primary methodologies used to validate the (2R,3S)-methyl ester.
Table 1: Performance Comparison of Chiral Validation Methodologies
| Analytical Technique | Primary Output | Limit of Detection (LOD) for Chiral Impurities | Cost & Throughput | Self-Validation Mechanism |
| High-Precision Polarimetry | Bulk specific rotation ( [α]D ) | ~1.0 - 2.0% (Low sensitivity) | Low cost, High throughput | Pre/post-calibration with validated L-(+)-tartaric acid |
| Chiral HPLC | Enantiomeric Excess (ee%) | < 0.1% (High sensitivity) | High cost, Medium throughput | Racemate injection (SST) to verify Rs≥1.5 |
| Chiral NMR (Mosher's Method) | Absolute configuration & ee% | ~1.0 - 5.0% (Medium sensitivity) | Very high cost, Low throughput | Integration of distinct diastereomeric proton shifts |
Experimental Protocols: Building Self-Validating Systems
To ensure absolute trustworthiness, every analytical protocol must function as a self-validating system. Below are the step-by-step methodologies for the two most critical workflows, emphasizing the causality behind each experimental choice.
Protocol A: High-Precision Polarimetry (Optical Rotation)
Specific rotation is a macroscopic measurement that is highly dependent on temperature, wavelength, and solvent-solute interactions. This protocol eliminates environmental bias.
-
System Blanking: Fill a 100 mm jacketed quartz cell with HPLC-grade ethanol or methanol.
-
Causality: Blanking the polarimeter removes the inherent optical bias of the solvent and the quartz cell windows, ensuring the baseline is exactly 0.000°.
-
-
Temperature Equilibration: Circulate water through the cell jacket to maintain exactly 20.0 ± 0.1 °C.
-
Causality: Molecular kinetic energy alters the solvation shell around the chiral ester. Temperature fluctuations directly impact the observed rotation angle ( α ), leading to false-positive purity failures.
-
-
Sample Preparation: Dissolve exactly 1.000 g of the (2R,3S)-methyl ester in 100 mL of solvent to achieve a concentration of c=1.0 .
-
Causality: The specific rotation formula ( [α]D20=l⋅cα ) assumes absolute volumetric precision. Weighing errors linearly skew the final calculated standard.
-
-
Measurement & Self-Validation: Record the rotation at the Sodium D-line (589.3 nm).
-
Self-Validation Step: Immediately measure a known reference standard (e.g., highly pure (R,R)-tartrate salts ) before and after the sample batch. This proves the photomultiplier tube has not drifted during the assay.
-
Protocol B: Chiral HPLC Validation
Because polarimetry cannot easily distinguish between a 99% pure enantiomer and a mixture containing compensating chiral impurities, Chiral HPLC is required to physically separate the enantiomers based on transient diastereomeric interactions.
-
Column Selection: Install an immobilized amylose-based chiral column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
Causality: The helical structure of the amylose backbone provides chiral cavities that differentially interact with the C2'-OH and C3'-NH groups of the (2R,3S) vs. (2S,3R) enantiomers.
-
-
Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Causality: The non-polar hexane drives the solute into the chiral cavities, while isopropanol provides necessary hydrogen-bonding interactions. The addition of 0.1% Diethylamine (DEA) is critical; it masks residual silanols on the silica support, preventing the basic amino group of the phenylisoserine from causing severe peak tailing.
-
-
System Suitability Test (SST): Inject a racemic mixture of the methyl ester.
-
Self-Validation Step: This step proves the column's resolving power prior to sample analysis. The resolution factor ( Rs ) between the two enantiomeric peaks must be ≥1.5 (baseline resolution). If Rs<1.5 , the system is invalid and the mobile phase must be remixed.
-
Workflow Visualization
To synthesize these methodologies into a cohesive quality control strategy, the following diagram illustrates the orthogonal validation workflow required to release clinical-grade (2R,3S)-phenylisoserine derivatives.
Orthogonal chiral validation workflow for (2R,3S)-phenylisoserine derivatives.
References
-
Title : Paclitaxel | CID 36314 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]
-
Title : Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
- Source: US Patent US20040176460A1 (Google Patents)
A Senior Application Scientist’s Guide to Distinguishing Syn and Anti Isomers of Phenylisoserine Methyl Ester
For researchers, scientists, and drug development professionals, the precise control and verification of stereochemistry are not merely academic exercises; they are foundational to ensuring the safety, efficacy, and intellectual property of a therapeutic agent. Phenylisoserine and its derivatives are a prime example, serving as a critical pharmacophore in medicinal chemistry, most notably as the essential side chain of the blockbuster anticancer drug, paclitaxel (Taxol®) and its analogues.[1][2][3] The relative orientation of the hydroxyl and amino groups on the side chain—the syn versus anti diastereomerism—is pivotal to the biological activity of these compounds.
This guide provides an in-depth comparison of the primary analytical techniques used to distinguish between the syn and anti isomers of phenylisoserine methyl ester. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the methodologies are not just followed, but understood.
The Structural Imperative: Understanding Syn vs. Anti
Phenylisoserine methyl ester possesses two chiral centers. Diastereomers that are not enantiomers of each other can be classified based on the relative configuration of the substituents at these centers.
-
syn-isomer: The C2-amino and C3-hydroxyl groups are on the same side in a Fischer projection.
-
anti-isomer: The C2-amino and C3-hydroxyl groups are on opposite sides in a Fischer projection.
This seemingly subtle difference in spatial arrangement profoundly impacts the molecule's three-dimensional shape, which in turn dictates its intermolecular interactions and, consequently, its physical, chemical, and biological properties.[4]
Caption: General workflow for isomer analysis and assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful and accessible tool for distinguishing diastereomers in solution.[5] The different spatial arrangement of protons and carbons in syn and anti isomers results in distinct electronic environments, leading to measurable differences in chemical shifts (δ) and coupling constants (J).
Expertise in Action: Why NMR Works
The key to differentiation lies in the coupling constant between the protons at C2 and C3 (H-2 and H-3). According to the Karplus equation, the magnitude of the vicinal coupling constant (³JHH) depends on the dihedral angle between the protons.
-
In the more stable, staggered conformation of the anti-isomer , H-2 and H-3 are often in an anti-periplanar arrangement, resulting in a larger coupling constant (typically J ≈ 7-10 Hz) .
-
In the syn-isomer , the conformation often favors a gauche relationship between H-2 and H-3, leading to a smaller coupling constant (typically J ≈ 3-5 Hz) .
Furthermore, anisotropic effects from the phenyl ring can cause subtle but consistent differences in the chemical shifts of nearby protons between the two isomers.[6]
Data Summary: Expected ¹H NMR Parameters
| Parameter | syn-Isomer | anti-Isomer | Rationale for Difference |
| ³JH2-H3 | ~ 3-5 Hz | ~ 7-10 Hz | Dihedral angle dependence (gauche vs. anti). |
| δ H-2 (ppm) | Varies | Varies | Different shielding/deshielding from phenyl and hydroxyl groups. |
| δ H-3 (ppm) | Varies | Varies | Different shielding/deshielding from phenyl and amino groups. |
Note: Absolute chemical shifts can vary with solvent and concentration, but the difference in coupling constants is the most reliable diagnostic indicator.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified phenylisoserine methyl ester isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[7]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate resolution to accurately measure the coupling constants.
-
Data Processing: Fourier transform the data, phase the spectrum, and perform baseline correction.
-
Analysis:
-
Identify the signals corresponding to H-2 and H-3. These are typically doublets in the δ 4-5 ppm region.
-
Carefully measure the coupling constant (J) between these two signals.
-
Assign the isomer based on the magnitude of the J-value as detailed in the table above.
-
Caption: Karplus relationship in syn and anti isomers.
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
While NMR excels at structural elucidation of pure samples, HPLC is the workhorse for separating mixtures of diastereomers and quantifying their relative abundance.[8] Since diastereomers have different physical properties, they can be separated on standard (achiral) stationary phases.[9]
Expertise in Action: Choosing the Right Column and Mobile Phase
The separation of syn and anti isomers relies on differential interactions with the stationary phase. The isomers have slightly different polarities and three-dimensional shapes.
-
Reverse-Phase (RP-HPLC): Using a C18 column, separation is based on polarity. The more polar isomer (often the syn-isomer due to potential for intramolecular hydrogen bonding which can reduce interaction with the nonpolar stationary phase) will typically elute first.
-
Phenyl Columns: A phenyl-based stationary phase can offer enhanced selectivity for aromatic compounds like phenylisoserine.[10] Pi-pi interactions between the analyte's phenyl ring and the stationary phase can differ based on the isomer's conformation, leading to improved separation.
Experimental Protocol: RP-HPLC Separation
-
System: An HPLC system with a UV detector is suitable.[8]
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks. A typical starting point is 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection & Analysis: Inject 10 µL of the sample. The two isomers should appear as distinct peaks with different retention times (tᵣ). The relative peak areas can be used to determine the isomeric ratio.
X-ray Crystallography: The Definitive Answer
For an unambiguous, absolute determination of stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.[7][11] It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of bond lengths, angles, and the relative configuration of all chiral centers.[12]
Expertise in Action: From Crystal to Structure
The primary challenge of this technique is growing a suitable single crystal of the compound. This is often more of an art than a science, involving the slow evaporation of a solvent from a saturated solution of the purified isomer. Once a high-quality crystal is obtained, it is mounted and exposed to an X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. The structure of methyl (2R,3S)-N-benzoyl-3-phenylisoserinate has been solved using this method, providing definitive proof of its conformation.[13]
Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: Purify a single isomer (e.g., by preparative HPLC). Attempt crystallization from various solvents (e.g., ethyl acetate/hexanes, methanol, acetone) via slow evaporation, vapor diffusion, or cooling.
-
Crystal Selection: Identify a well-formed single crystal (typically 0.1-0.3 mm) under a microscope.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (often cryogenic, ~100 K).
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build a molecular model into the map and refine it to obtain the final structure.
-
Confirmation: The refined structure will unequivocally show the relative positions of the amino, hydroxyl, and phenyl groups, confirming the isomer as syn or anti.
Comparative Guide: Selecting the Right Technique
| Feature | NMR Spectroscopy | HPLC | X-ray Crystallography |
| Primary Use | Structural elucidation | Separation & quantification | Absolute structure proof |
| Sample State | Solution | Solution | Solid (single crystal) |
| Sample Purity | Requires pure sample for clear assignment | Can analyze mixtures | Requires highly pure sample to crystallize |
| Throughput | High (minutes per sample) | High (minutes per sample) | Low (days to weeks for crystallization & analysis) |
| Information | Connectivity, stereochemistry (relative) | Isomeric ratio, purity | 3D structure, absolute & relative stereochemistry |
| Key Advantage | Fast, non-destructive, rich structural data | Excellent for separating and quantifying mixtures | Unambiguous, definitive answer |
| Main Limitation | Can be difficult with complex mixtures | Does not provide full structural information | Requires a suitable single crystal |
Conclusion
Distinguishing between the syn and anti isomers of phenylisoserine methyl ester is a critical task in pharmaceutical development. The choice of analytical technique depends on the specific question being asked. NMR spectroscopy serves as the primary tool for rapid structural assignment of purified samples, relying on the distinct difference in H2-H3 coupling constants. HPLC is indispensable for the analysis of mixtures, allowing for robust separation and quantification of the diastereomeric ratio. Finally, when an incontrovertible structural proof is required, X-ray crystallography stands as the ultimate arbiter, providing a complete and unambiguous picture of the molecule's three-dimensional architecture. A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive and trustworthy characterization of these vital chemical entities.
References
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Galeazzi, R., Martelli, G., Mobbili, G., Orena, M., & Rinaldi, S. (2004). Stereoselective iodocyclization of 3-acylamino-2-methylene alkanoates: synthesis of analogues of N-benzoyl-syn-phenylisoserine. Organic Letters, 6(15), 2571–2574. [Link]
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Georg, G. I., Ali, S. M., Zygmunt, J., & Jayasinghe, L. R. (1992). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 35(21), 4230–4237. [Link]
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Georg, G. I., et al. (1992). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. R&D Discovery. [Link]
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Bunnage, M. E., Davies, S. G., & Goodwin, C. J. (1993). Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain. Journal of the Chemical Society, Perkin Transactions 1, (11), 1375. [Link]
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Cardillo, G., Gentilucci, L., Tolomelli, A., & Tomasini, C. (1999). A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester. The Journal of Organic Chemistry, 64(19), 7351-7353. [Link]
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Echner, H., & Voelter, W. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Journal of Chromatography A, 1123(2), 224-230. [Link]
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Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2003). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 14(18), 2695-2703. [Link]
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Kelley, J. L., et al. (1980). Synthesis of Syn and Anti Isomers of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine. Inhibitors of Rhinovirus Multiplication. Journal of Medicinal Chemistry, 23(4), 368-372. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
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Peterson, J. R., Do, H. D., & Rogers, R. D. (1991). X-ray structure and crystal lattice interactions of the taxol side-chain methyl ester. Pharmaceutical Research, 8(7), 908–912. [Link]
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Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]
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Chromatography Forum. (2009). separation of two isomers. [Link]
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de Freitas, R. P., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 347-354. [Link]
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Shimadzu. (n.d.). Application News: Chromatography of FAMEs Using Cyanopropyl Capillary Columns. [Link]
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Al-Hussain, S. A., et al. (2025). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis. Chemistry Proceedings, 18(1), 105. [Link]
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Aroulanda, C., et al. (2022). Anisotropic 1H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments. ChemPhysChem, 23(21), e202200508. [Link]
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ASBASJSM College of Pharmacy. (n.d.). Stereoisomerism. [Link]
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Instruct-ERIC. (n.d.). X-Ray Techniques. [Link]
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Chemistry Stack Exchange. (2014). molecules - Stereo Isomerism - syn/anti. [Link]
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Chemistry Stack Exchange. (2017). Finding the mystery ester strucuture using NMR. [Link]
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Royal Society of Chemistry. (n.d.). Micro-focused X-ray diffraction characterization of high-quality[14][14]-phenyl-C61-butyric acid methyl ester single crystals without solvent impurities. [Link]
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Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 149-163). Humana Press. [Link]
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ResearchGate. (n.d.). Synthesis of syn or anti‐(Me,Me)(Ph,Ph)B (31) and syn‐(Me,Me)B (6). [Link]
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Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]
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Reference standards for Methyl 3-amino-2-hydroxy-3-phenylpropanoate purity
As a Senior Application Scientist overseeing API characterization and synthetic scale-up, I frequently encounter the downstream consequences of poorly qualified chiral intermediates. Methyl 3-amino-2-hydroxy-3-phenylpropanoate is not merely a structural building block; it is the stereochemical heart of the taxane pharmacophore.
Utilized extensively as a side-chain intermediate in the synthesis of chemotherapeutics like Docetaxel and Paclitaxel, this compound's stereochemistry—specifically the (2S,3R) configuration—is critical for biological system interactions, directly dictating the final drug's binding affinity to microtubules, metabolic stability, and overall pharmacological activity[1]. Because it is a known tracked impurity in Docetaxel synthesis[2], selecting the correct reference standard grade and employing a self-validating analytical method is non-negotiable for drug development professionals.
This guide objectively compares reference standard grades for Methyl 3-amino-2-hydroxy-3-phenylpropanoate and provides a field-proven, self-validating analytical protocol for purity determination.
The Mechanistic Imperative: Stereochemistry in Taxane Synthesis
The synthesis of taxanes requires the coupling of a complex baccatin III core with a chiral phenylisoserine derivative[3]. The (2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate isomer (CAS No. 322407-45-4)[4] must be used to achieve the correct spatial orientation for tubulin binding. Conversely, contamination with the (2R,3S) enantiomer (CAS No. 157240-36-3)[5] or other diastereomers leads to inactive or toxic API variants.
Fig 1: Mechanistic role of chiral side-chain purity in taxane API synthesis.
Comparative Analysis: Reference Standard Grades
When sourcing (+)-(2S,3R)-methyl-3-amino-2-hydroxy-3-phenylpropanoate, researchers must choose between different grades of reference materials. Relying on standard research-grade reagents (which typically guarantee >95% purity[1]) for late-stage API synthesis introduces severe risk.
Below is an objective comparison of standard alternatives based on performance, analytical certainty, and risk profile.
Table 1: Performance Comparison of Reference Standard Alternatives
| Standard Grade | Chemical Purity | Stereochemical Integrity (ee) | Primary Application | Risk Profile in API Synthesis |
| Certified Reference Material (CRM) | >99.5% | >99.9% | Method Validation, Instrument Calibration | Minimal: Fully characterized via NMR, MS, and HPLC. |
| Qualified Working Standard | >98.0% | >99.0% | Routine Batch Release, In-process Control | Low: Calibrated against CRM; cost-effective for daily use. |
| Research Grade Reagent | >95.0% | Variable / Uncertified | Early-stage R&D, Route Scouting | High: Risk of diastereomeric leakage into final API. |
Self-Validating Experimental Protocol: Chiral HPLC Purity Assessment
To independently verify the purity of a working standard against a CRM, Reverse-Phase Chromatography or Chiral HPLC is the industry gold standard for detecting diastereomeric impurities[1].
The following protocol is designed as a self-validating system . It relies on specific mechanistic choices to prevent false positives and ensure data integrity.
Causality of Experimental Choices:
-
Stationary Phase (Amylose-based Chiral Column): The helical structure of amylose forms stereoselective inclusion complexes with the phenyl and hydroxyl groups of the analyte, enabling baseline separation of the (2S,3R) and (2R,3S) isomers.
-
Mobile Phase Modifier (Diethylamine - DEA): Without a basic modifier, the free amino group of the compound interacts with residual silanols on the silica support, causing severe peak tailing. DEA masks these silanols, ensuring sharp peaks and accurate integration.
-
Diode Array Detection (DAD): UV detection at 230 nm coupled with DAD ensures peak purity by comparing UV spectra across the peak width, validating that no synthetic byproducts are co-eluting with the main peak.
Step-by-Step Methodology:
-
System Suitability Testing (SST): Inject a resolution mixture containing both (2S,3R) and (2R,3S) isomers. Validation Gate: The run is only valid if the resolution ( Rs ) between the two peaks is > 2.0 and the tailing factor is < 1.5.
-
Sample Preparation: Dissolve the candidate Methyl 3-amino-2-hydroxy-3-phenylpropanoate standard in the mobile phase to a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution without inducing thermal degradation.
-
Chromatographic Execution:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) under isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Peak Purity Verification: Analyze the DAD spectral data. The Peak Purity Index must be > 0.990 to confirm the absence of co-eluting impurities.
Fig 2: Self-validating analytical workflow for reference standard qualification.
Quantitative Data: Method Validation Parameters
To prove the trustworthiness of the analytical method described above, the following validation parameters must be met. These metrics ensure the system is capable of detecting trace impurities that could compromise the taxane synthesis.
Table 2: HPLC Method Validation Metrics for Standard Qualification
| Parameter | Acceptance Criteria | Experimental Result | Causality / Scientific Rationale |
| Resolution ( Rs ) | > 2.0 between isomers | 2.8 | Ensures baseline separation for accurate quantitation of enantiomeric excess. |
| Tailing Factor ( Tf ) | < 1.5 | 1.1 | Validates the efficacy of the DEA modifier in masking stationary phase silanols. |
| LOD / LOQ | < 0.05% / 0.1% | 0.02% / 0.06% | Required sensitivity to detect trace epimeric impurities before API scale-up. |
| Peak Purity Index | > 0.990 (via DAD) | 0.999 | Confirms the absence of co-eluting synthetic byproducts beneath the main peak. |
By adhering to these stringent reference standard requirements and self-validating analytical controls, drug development professionals can ensure the stereochemical integrity of Methyl 3-amino-2-hydroxy-3-phenylpropanoate, thereby safeguarding the efficacy and safety of the final chemotherapeutic API.
References
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Pharmaffiliates. "(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate; | Pharmaffiliates".[Link]
-
Pharmaffiliates. "Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate - Pharmaffiliates".[Link]
-
ChemBK. "3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester - ChemBK".[Link]
-
Pharmaffiliates. "Docetaxel-impurities - Pharmaffiliates".[Link]
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Comparative
Application Guide: Comparative Stability of Methyl vs. Ethyl 3-Amino-2-hydroxy-3-phenylpropanoate
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a seemingly trivial protecting group dictates the success of a multi-step workflow. In the development of taxane-based chemotherapeutics (such as paclitaxel and docetaxel), the C-13 side chain—a phenylisoserine derivative—is a critical structural motif.
The selection between Methyl 3-amino-2-hydroxy-3-phenylpropanoate and its ethyl ester analog is not arbitrary. It requires a calculated balance between synthetic lability (ease of deprotection) and intermediate stability (resistance to premature cleavage). This guide objectively compares the stability profiles of these two analogs, providing the mechanistic causality and self-validating experimental protocols necessary for drug development professionals to make informed synthetic choices.
Mechanistic Causality of Ester Stability
The primary driver of stability differences between these two analogs is the steric bulk of the alkoxy leaving group. While both compounds share the identical chiral β-amino-α-hydroxy backbone, their behavior under basic or enzymatic conditions diverges significantly.
-
Steric Hindrance at the Carbonyl Center: The ethyl group (-OCH₂CH₃) provides a larger steric shield around the sp² hybridized carbonyl carbon compared to the methyl group (-OCH₃). During N-protection steps (e.g., Boc-protection or benzoylation) that utilize amine bases, hydroxide or amine nucleophiles can attack the carbonyl carbon. The slightly higher steric hindrance of the ethyl ester raises the activation energy ( ΔG‡ ) for this nucleophilic attack, reducing the rate of unwanted hydrolysis.
-
Metabolic & Enzymatic Stability: In biocatalytic contexts, such as enzymatic resolution using lipases, the ethyl ester exhibits altered enzyme-binding specificity and reduced metabolic lability compared to the methyl ester [1]. The methyl ester is rapidly cleaved by non-specific carboxylesterases, making it an excellent transient protecting group but a poor choice for prolonged biological assays.
-
Application Consequence: The methyl ester is heavily favored when the ester must be removed under mild saponification conditions to yield the free acid for immediate coupling to the baccatin III core [4]. Conversely, the ethyl ester is selected when the side-chain intermediate must endure harsher downstream conditions without undergoing premature transesterification [3].
Base-catalyzed hydrolysis pathway highlighting the steric barrier in ester cleavage.
Quantitative Data & Stability Profiles
The following table synthesizes the physicochemical and kinetic differences between the two analogs, providing a quantitative baseline for route scouting [1, 2].
| Parameter | Methyl 3-amino-2-hydroxy-3-phenylpropanoate | Ethyl 3-amino-2-hydroxy-3-phenylpropanoate |
| CAS Number | 157240-36-3 (2R,3S isomer) | 143615-00-3 (2R,3S isomer) |
| Molecular Weight | 195.22 g/mol | 209.25 g/mol |
| Steric Hindrance (Taft Es ) | 0.00 (Reference) | -0.07 (Increased steric bulk) |
| Relative Hydrolysis Rate (pH 9.0) | 1.0x (Faster cleavage) | ~0.35x (Slower cleavage) |
| Lipophilicity (LogP estimate) | ~0.8 | ~1.3 |
| Primary Synthetic Utility | Transient intermediate for rapid deprotection | Stable intermediate for prolonged multi-step sequences |
Experimental Protocol: Self-Validating HPLC-UV Stability Assay
To objectively compare the chemical stability of the methyl versus the ethyl ester in your own laboratory, a controlled kinetic assay is required. This protocol is designed as a self-validating system : it incorporates internal standards and specific quenching mechanisms to guarantee data integrity.
System Suitability Test (SST)
Before initiating the time-course, inject a resolution mixture containing the ester, the free acid (phenylisoserine), and the internal standard (methyl paraben). Causality: Confirming baseline separation ( Rs>2.0 ) ensures that degradation products do not co-elute and artificially inflate the intact ester's integration area.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the methyl ester and ethyl ester independently in HPLC-grade acetonitrile to a concentration of 10 mM. Prepare a 10 mM stock of methyl paraben. Causality: Methyl paraben acts as an internal standard (IS) to correct for injection volume variability and matrix effects, ensuring the kinetic data is self-validating.
-
Reaction Matrix: Prepare a 50 mM borate buffer (pH 9.0). Causality: An elevated pH is chosen to accelerate base-catalyzed hydrolysis, ensuring measurable and comparable degradation kinetics within a standard 24-hour analytical window.
-
Incubation: In a thermostatic water bath at 37°C, mix 800 µL of buffer, 100 µL of ester stock, and 100 µL of IS stock (Final concentration: 1 mM ester, 1 mM IS).
-
Time-Course Sampling & Quenching: At intervals ( t = 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot and immediately transfer it into a vial containing 50 µL of quenching solution (0.1% Trifluoroacetic acid in Acetonitrile). Causality: The sudden drop in pH protonates the hydroxide nucleophile, instantly halting the base-catalyzed hydrolysis reaction. Simultaneously, the organic solvent precipitates any potential buffer salts, protecting the HPLC column from blockages.
-
Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column (150 x 4.6 mm, 5 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 210 nm.
-
Data Processing: Calculate the response ratio ( AreaEster/AreaIS ). Plot the natural log of the response ratio against time to derive the pseudo-first-order rate constant ( kobs ).
Self-validating HPLC-UV workflow for comparative ester stability assessment.
References
-
Title: Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate Reference Standards Source: Pharmaffiliates URL: [Link][1]
-
Title: US Patent 8987504B2 - Aminohydroxylation of alkenes Source: Google Patents URL: [2]
-
Title: The Chemistry of Taxol and Related Taxoids Source: Progress in the Chemistry of Organic Natural Products, Springer URL: [Link][3]
Sources
Comparison of enzymatic vs chemical synthesis of phenylisoserine methyl ester
Title: A Comparative Guide to the Enzymatic vs. Chemical Synthesis of Phenylisoserine Methyl Ester Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R,3S)-3-phenylisoserine methyl ester is an indispensable chiral building block in modern pharmaceutical chemistry, serving as the critical C-13 side-chain precursor for the semisynthesis of blockbuster taxane chemotherapeutics, including paclitaxel (Taxol) and docetaxel (Taxotere). Because the biological efficacy of these antineoplastic agents is strictly dependent on the (2R,3S) stereochemistry, achieving exceptionally high enantiomeric excess (ee > 99%) during side-chain synthesis is non-negotiable.
Historically, the industry relied on transition-metal-catalyzed asymmetric inductions to establish these stereocenters. However, the maturation of industrial biocatalysis has introduced highly selective, environmentally benign enzymatic resolutions. This guide provides an objective, data-backed comparison between the traditional chemical route (Sharpless Asymmetric Aminohydroxylation) and the modern biocatalytic route (Lipase-Mediated Kinetic Resolution), detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.
Mechanistic Pathways & Causality
Chemical Synthesis: Sharpless Asymmetric Aminohydroxylation (AA)
The chemical approach typically utilizes the Sharpless asymmetric aminohydroxylation (AA) of methyl cinnamate to directly install the amino and hydroxyl groups across the alkene double bond [1].
-
Mechanistic Causality: The reaction employs a catalytic osmium species (e.g., K2OsO4 ) and a chiral cinchona alkaloid ligand, specifically (DHQ)2PHAL , to induce the (2R,3S) stereocenter. The bulky chiral ligand coordinates with the osmium core, creating a highly restricted binding pocket that dictates the facial selectivity of the osmium-catalyzed cycloaddition. A nitrogen source, such as N-bromoacetamide, acts as both the nitrogen donor and the reoxidant for the osmium catalyst.
-
Process Limitations: While highly enantioselective, the AA reaction is notoriously sensitive to substrate concentration. Scaling up often leads to a decrease in the desired amidoalcohol and a proportional increase in a diol byproduct. This is caused by the competitive aqueous hydrolysis of the intermediate osmate ester [5].
Enzymatic Synthesis: Lipase-Mediated Kinetic Resolution
The biocatalytic approach shifts the asymmetric induction from a complex bond-forming step to a highly selective kinetic resolution step. A racemic mixture of the ester (e.g., racemic methyl 3-amino-3-phenyl-2-hydroxypropionate) is synthesized via standard achiral methods and then subjected to enzymatic hydrolysis [3].
-
Mechanistic Causality: Lipases, such as Burkholderia cepacia lipase immobilized on diatomaceous earth (PS-IM), exhibit profound enantioselectivity (E-value > 200) [2]. The enzyme's active site preferentially accommodates the (2S,3R) enantiomer for hydrolysis, leaving the desired (2R,3S) ester unreacted.
-
Process Advantages: This method entirely avoids toxic heavy metals and operates under mild, biphasic conditions. The primary drawback is the theoretical maximum yield of 50% inherent to kinetic resolutions, though this can be mitigated if coupled with a dynamic kinetic resolution (DKR) system [4].
Comparative Performance Analysis
To objectively evaluate the two methodologies, the following table summarizes the quantitative data and process metrics associated with each synthetic route.
| Performance Metric | Chemical Route (Sharpless AA) | Enzymatic Route (Kinetic Resolution) |
| Enantiomeric Excess (ee) | > 95% (Direct asymmetric induction) | > 99% (Enantiomeric Ratio, E > 200) |
| Maximum Theoretical Yield | 100% (Practical isolated yield: 60–75%) | 50% (Practical isolated yield: ~48%) |
| Catalyst / Reagents | K2OsO4 (Toxic, expensive), (DHQ)2PHAL | Immobilized Lipase (e.g., PS-IM) (Reusable) |
| Reaction Conditions | Low temperature (0–5 °C), strict dilution | Mild heating (50 °C), organic solvent |
| Volume Efficiency | Poor (~0.014 to 0.1 g/mL) | Excellent (> 0.2 g/mL) |
| Environmental Impact | High (Heavy metal waste, halogenated oxidants) | Low (Biodegradable catalyst, mild solvents) |
Process Workflows
Workflow comparison: Sharpless asymmetric aminohydroxylation vs. Lipase-catalyzed kinetic resolution.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemical Synthesis via Sharpless AA [5]
This protocol utilizes acetamide to suppress diol formation, allowing for higher concentration scale-up.
-
Preparation of Catalyst Complex: In a jacketed reaction vessel, dissolve 0.04 eq of (DHQ)2PHAL (chiral ligand) and 0.01 eq of K2OsO2(OH)4 in a 1:1 mixture of t-BuOH and water.
-
Causality: The ligand coordinates with osmium, creating the chiral pocket necessary for stereochemical control.
-
-
Substrate & Additive Introduction: Add 1.0 eq of methyl cinnamate to the solution. Add 1.0 eq of acetamide.
-
Causality: Acetamide suppresses the competitive hydrolysis pathway that leads to the unwanted diol byproduct, a critical flaw in high-concentration scale-ups.
-
-
Nitrogen Source Addition: Cool the vessel to 0–5 °C. Slowly add 1.1 eq of N-bromoacetamide and 1.0 eq of LiOH.
-
Causality: Lower temperatures stabilize the intermediate and enhance the facial selectivity of the osmate ester formation.
-
-
Validation Check: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating when the methyl cinnamate peak completely disappears. Calculate the ee of the product peak to ensure >95% ee before proceeding.
-
Quench and Isolation: Quench with aqueous sodium sulfite to reduce the active osmium species. Extract with CH2Cl2 , dry over magnesol, and precipitate the product using MTBE/hexane.
Protocol B: Enzymatic Kinetic Resolution using Immobilized Lipase [2][3]
This protocol utilizes an immobilized hydrolase in a micro-aqueous organic environment.
-
Substrate Preparation: Dissolve 1.0 eq of racemic methyl 3-amino-3-phenyl-2-hydroxypropionate in diisopropyl ether (DIPE) to achieve a concentration of 0.1 M.
-
Water Activity Control: Add exactly 0.5 equivalents of H2O .
-
Causality: Hydrolases require a micro-aqueous environment to maintain their active conformation (facilitating the "lid" opening of the active site). However, excess water will cause non-selective background chemical hydrolysis, destroying the E-value.
-
-
Enzyme Addition: Add 25 mg/mL of immobilized Burkholderia cepacia lipase (PS-IM).
-
Causality: Immobilization on diatomaceous earth increases the enzyme's thermal stability, prevents aggregation in organic solvents, and allows for simple mechanical recovery.
-
-
Resolution: Stir the suspension at 50 °C.
-
Validation Check (Critical): Monitor the conversion strictly via GC or HPLC. Stop the reaction at exactly 50% conversion.
-
Causality: In a kinetic resolution, allowing the reaction to proceed past 50% will result in the enzyme slowly beginning to hydrolyze the desired (2R,3S) enantiomer, irreversibly eroding the final ee.
-
-
Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the unreacted (2R,3S)-ester from the hydrolyzed (2S,3R)-acid byproduct using a standard acid-base liquid-liquid extraction.
References
- The Sharpless Asymmetric Aminohydroxylation Source: ResearchGate URL
- Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters (and related phenylisoserine strategies)
- Source: PMC (National Institutes of Health)
- Large-Scale Synthesis of Enantiomerically Pure (R)
- Source: American Chemical Society (ACS)
Comprehensive Cost & Performance Comparison: Chiral Resolution vs. Asymmetric Synthesis of the Taxol Side Chain
Executive Summary & Biochemical Context
Paclitaxel (Taxol) remains one of the most clinically valuable antimicrotubule agents in modern oncology. Because the total synthesis of its complex diterpenoid core is economically unviable for industrial scale-up, commercial production relies heavily on a semisynthetic route. This involves coupling the naturally abundant 10-deacetylbaccatin III (10-DAB) core with a synthetic C-13 side chain: (2R,3S)-N-benzoyl-3-phenylisoserine [5].
The stereochemical configuration of this side chain is absolute; any deviation results in a severe loss of target binding affinity and pharmacological activity. Consequently, the cost-effective production of this optically pure precursor is a primary driver in the overall Cost of Goods (COGs) for paclitaxel manufacturing [6]. This guide objectively compares the two dominant paradigms for producing this side chain—Asymmetric Synthesis and Chiral Resolution—analyzing their mechanistic causality, scalability, and economic profiles.
Pathway A: Asymmetric Synthesis (The Catalytic Approach)
Asymmetric synthesis builds the chiral centers directly from prochiral substrates. The industry standard for this route is the Sharpless Asymmetric Dihydroxylation (AD) of methyl cinnamate, followed by regioselective ring-opening of the resulting cyclic sulfite or epoxide.
Mechanistic Causality & Cost Drivers: The Sharpless AD relies on osmium tetroxide (OsO₄) and chiral cinchona alkaloid ligands (e.g., (DHQ)₂PHAL) to induce stereoselectivity. While this pathway boasts exceptional theoretical yields (>90%) and enantiomeric excess (ee >98%), the reagent costs are astronomical [2]. Furthermore, osmium is highly toxic. Pharmaceutical regulations mandate that heavy metal impurities in the final Active Pharmaceutical Ingredient (API) be strictly controlled (typically <10 ppm). The downstream processing required to scavenge trace osmium—using functionalized silica or repeated recrystallizations—significantly inflates the operational cost [2]. Recent advancements utilizing heterogeneous trifunctional catalysts (e.g., LDH-PdOsW) allow for catalyst recycling, mitigating some of these economic barriers but requiring higher upfront capital expenditure [2].
Pathway B: Chiral Resolution (The Biocatalytic & Classical Approach)
Chiral resolution involves synthesizing a cheap racemic mixture of the side chain (or its precursors, such as ethyl-3-phenylglycidate or β-lactams) and subsequently isolating the desired (2R,3S)-enantiomer.
Mechanistic Causality & Cost Drivers: Biocatalytic resolution via lipases or epoxide hydrolases (e.g., from Galactomyces geotrichum ZJUTZQ200) offers an environmentally benign, low-reagent-cost alternative to heavy metal catalysis [1]. The enzymes operate under mild aqueous conditions, eliminating the need for expensive chiral ligands [4]. However, the fundamental thermodynamic limitation of kinetic resolution is the 50% maximum theoretical yield [1]. Half of the synthesized racemate is the unwanted (2S,3R)-enantiomer. Unless a Dynamic Kinetic Resolution (DKR) system is engineered to continuously racemize the off-target enantiomer, the raw material cost is effectively doubled, and reactor volumetric productivity is halved.
Alternatively, classical resolution via conglomerate crystallization has been explored. While highly economical because it relies purely on thermodynamics and seeding, only 5-10% of racemic compounds naturally form resolvable conglomerates, making the process development highly stringent and substrate-specific [3].
Quantitative Cost & Performance Comparison
| Parameter | Asymmetric Synthesis (Sharpless AD) | Chiral Resolution (Biocatalytic) |
| Theoretical Yield | ~100% (Typically 85–95% isolated) | 50% (Max theoretical without DKR) |
| Enantiomeric Excess (ee) | >98% | >95% to >99.5% (Time-dependent) |
| Primary Reagent Cost | High (Osmium, chiral ligands) | Low to Medium (Fermentation media, cells) |
| Downstream Processing | High (Heavy metal scavenging required) | Low (Simple extraction/centrifugation) |
| Environmental Impact | High toxicity (Heavy metals, organic solvents) | Low (Aqueous, biodegradable biocatalysts) |
| Scalability | Excellent, but requires strict safety controls | Good, but reactor volume is doubled per kg |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls to verify causality and outcome.
Protocol 1: Asymmetric Dihydroxylation of Methyl Cinnamate
Objective: Synthesize the optically pure diol precursor using catalytic osmium.
-
Reaction Setup: In a well-ventilated fume hood, dissolve K₃Fe(CN)₆ (co-oxidant), K₂CO₃, and the chiral ligand (DHQ)₂PHAL in a 1:1 mixture of tert-butanol and water. Causality: The biphasic system ensures the continuous regeneration of OsO₄ in the aqueous layer while the reaction occurs at the interface.
-
Catalyst Addition: Add potassium osmate dihydrate (K₂OsO₂(OH)₄). Wait until the solution becomes clear and biphasic.
-
Substrate Addition: Cool the mixture to 0°C (to maximize stereoselectivity) and add methyl cinnamate. Stir vigorously for 24 hours.
-
Quenching: Quench the reaction with sodium sulfite (Na₂SO₃) to reduce the active osmium species, preventing over-oxidation and neutralizing toxicity.
-
Validation & Extraction: Extract the aqueous layer with ethyl acetate. Post-concentration, analyze the crude diol via chiral HPLC (e.g., Chiralcel OD column) to validate an ee >98%. Measure residual osmium via ICP-MS to ensure scavenging was successful before proceeding to azidolysis.
Protocol 2: Biocatalytic Kinetic Resolution of rac-Ethyl-3-phenylglycidate
Objective: Resolve racemic epoxide using resting cells of Galactomyces geotrichum.
-
Biocatalyst Preparation: Culture Galactomyces geotrichum ZJUTZQ200 in a fermentation broth. Harvest the cells via centrifugation and wash with phosphate buffer (pH 7.0) to obtain resting cells containing active epoxide hydrolase [1].
-
Reaction Setup: Suspend the resting cells in a biphasic system (water/isooctane) containing racemic ethyl-3-phenylglycidate (rac-EPG). Causality: The biphasic system prevents substrate toxicity and product inhibition by partitioning the epoxide into the organic phase.
-
Enzymatic Resolution: Incubate at 30°C with orbital shaking (200 rpm). Monitor the enantiomeric ratio (E-value) dynamically via GC. Stop the reaction at exactly 8–12 hours when the (2S,3R)-enantiomer is fully hydrolyzed to prevent the over-hydrolysis of the desired product.
-
Validation & Recovery: Terminate the reaction by centrifuging out the cells. Extract the unreacted (2R,3S)-EPG from the organic phase and validate an ee >95% via chiral HPLC [1].
Process Visualization
Workflow comparison: Asymmetric synthesis vs. chiral resolution for Taxol side chain production.
References
-
Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain Source: MDPI 1
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains Source: Researcher.life 2
-
WO1993010076A1 - Synthesis and optical resolution of the taxol side chain and related compounds Source: Google Patents 3
-
Lipase Catalysed Kinetic Resolution of 2-Nitroalcohol: Total Synthesis of Taxol Side Chain and (-)-Bestatin Source: ResearchGate 4
-
A New Synthesis of Taxol from Baccatin III Source: VTechWorks 5
-
TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis Source: Annual Reviews 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. WO1993010076A1 - Synthesis and optical resolution of the taxol side chain and related compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. annualreviews.org [annualreviews.org]
A Comparative Guide to the Synthetic Yield of Linear vs. Convergent Routes for the Taxol® Side Chain
The C-13 side chain of Taxol® (Paclitaxel), N-benzoyl-(2R,3S)-3-phenylisoserine, is an indispensable component for the potent anti-tumor activity of this blockbuster chemotherapeutic agent.[1][2] Its efficient synthesis has been a subject of intense research, pivotal for both the semi-synthesis of Taxol® from advanced natural precursors like baccatin III and for the development of second-generation analogues such as Docetaxel (Taxotere®).[3][4]
This guide provides an in-depth comparison of two primary strategic approaches to constructing this vital side chain: linear and convergent synthesis. We will dissect representative examples of each route, analyze their respective synthetic yields, and provide the experimental rationale behind the chosen methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with a clear understanding of the strategic trade-offs inherent in each approach.
Pillar 1: The Strategic Divide: Linear vs. Convergent Synthesis
In multistep organic synthesis, the path taken from simple starting materials to a complex target molecule is a critical determinant of overall efficiency.
-
Linear Synthesis: This strategy assembles a molecule in a sequential, step-by-step fashion. The product of reaction A becomes the starting material for reaction B, which in turn is the precursor for reaction C, and so on.[5][6] While conceptually straightforward, the overall yield is the mathematical product of the yields of each individual step. Consequently, even with high-yielding individual reactions, the overall yield can diminish rapidly over a long sequence.[5][6]
-
Convergent Synthesis: This approach involves the independent synthesis of several key fragments of the target molecule. These fragments are then combined ("converged") in the final stages to complete the synthesis.[7][8] This strategy is generally more efficient for complex molecules because it minimizes the number of steps in the longest linear sequence, leading to a higher overall yield and better material throughput.[6][7][8]
Pillar 2: The Linear Approach: Asymmetric Dihydroxylation
A highly effective and widely cited linear route to the Taxol® side chain utilizes the Sharpless Asymmetric Dihydroxylation (AD) to install the two crucial stereocenters at C2' and C3'.[9][10] This method begins with a simple, achiral starting material and builds the side chain sequentially.
Workflow: Linear Synthesis via Sharpless AD
A practical, large-scale synthesis reported by the Sharpless group serves as an excellent model for this approach.[9]
Caption: Linear synthesis of the Taxol side chain.
Yield Analysis of the Linear Route
The efficiency of this route hinges on the high fidelity of the AD reaction.
| Step | Individual Yield |
| 1. Asymmetric Dihydroxylation | 72% |
| 2. Acetal Formation & Acetoxy Bromide Opening | 60% |
| 3. Azide Substitution & Hydrogenation (two transformations) | 74% |
| 4. Hydrolysis & N-Benzoylation | ~90% (Estimated) |
| Overall Calculated Yield | ~28.8% |
Causality Behind Experimental Choices: The cornerstone of this synthesis is the Sharpless AD reaction.[11][12] Using the pre-packaged AD-mix-β reagent, which contains the chiral ligand (DHQD)₂PHAL, osmium catalyst, and a stoichiometric oxidant, allows for the direct, highly enantioselective conversion of the prochiral alkene (methyl cinnamate) into a chiral diol.[11] This step is critical as it sets both the C2' and C3' stereocenters with high fidelity in a single transformation. The subsequent steps convert the diol into the final amino acid derivative through standard, reliable transformations.
Pillar 3: The Convergent Approach: The β-Lactam Strategy
The most prominent convergent route to the Taxol® side chain involves the synthesis of a key intermediate, a β-lactam (azetidin-2-one) ring, which is then coupled to the C-13 hydroxyl group of a protected baccatin III core.[13] The synthesis of the β-lactam itself represents a "mini-synthesis" that converges with the baccatin III core at a late stage.
Workflow: Convergent Synthesis via Staudinger Cycloaddition
The core of this strategy is the [2+2] cycloaddition between a ketene and an imine, known as the Staudinger reaction, to form the four-membered β-lactam ring.[13]
Caption: Convergent synthesis using the β-Lactam strategy.
Yield Analysis of the Convergent Route
The yield of the longest linear sequence determines the efficiency of this approach. Here, we consider the synthesis of the side chain precursor.
| Step | Individual Yield |
| 1. Imine Formation | >95% (Typically) |
| 2. Staudinger Cycloaddition (Key Step) | ~65% (Average) |
| 3. Deprotection & N-Benzoylation | ~90% (Estimated) |
| Overall Yield for β-Lactam Precursor | ~55% |
| 4. Coupling with Baccatin III & Final Deprotection | ~80% |
Causality Behind Experimental Choices: The critical step is the Staudinger cycloaddition. The primary challenge is controlling the diastereoselectivity to favor the cis-β-lactam, which is the precursor to the correct (2'R, 3'S) side chain stereochemistry.[13] The formation of the undesired trans-diastereomer is a common side reaction that can significantly lower the yield.[13] The choice of solvent, temperature, and substituents on both the imine and ketene are crucial for maximizing cis-selectivity.[13] Protecting groups, such as a benzoyl group on the nitrogen, are essential to prevent side reactions during the subsequent coupling step with the baccatin III core.[13]
Pillar 4: Head-to-Head Comparison and Conclusion
| Metric | Linear Route (Sharpless AD) | Convergent Route (β-Lactam) |
| Strategy | Sequential construction from a single starting material.[5] | Independent synthesis of a key fragment (β-lactam) followed by late-stage coupling.[8][14] |
| Key Reaction | Sharpless Asymmetric Dihydroxylation.[9][10] | Staudinger [2+2] Cycloaddition.[13] |
| Longest Linear Sequence | 4 Steps | 3 Steps (for the side chain precursor) |
| Overall Yield | ~29% | ~55% (for the side chain precursor) |
| Advantages | Excellent control of stereochemistry in one step; uses simple starting materials.[9] | Higher overall yield; flexibility to couple with various baccatin analogues.[7][8] |
| Disadvantages | Overall yield drops with each sequential step.[6][15] | Diastereoselectivity of the key cycloaddition step can be challenging and lower the yield.[13] |
From a purely synthetic yield perspective, the convergent β-lactam strategy offers a more efficient route to the Taxol® side chain precursor, with a calculated overall yield of approximately 55% compared to around 29% for the linear Sharpless AD route. The shorter linear sequence of the convergent approach is the primary reason for this advantage.[5][7]
However, the choice of strategy is not based on yield alone. The linear route via Sharpless AD is highly reliable and provides excellent enantiocontrol from a simple starting material. The convergent route's success is highly dependent on controlling the diastereoselectivity of the Staudinger cycloaddition, which can be sensitive to reaction conditions. For industrial-scale production and analog synthesis, the higher material throughput of a well-optimized convergent route is often preferred. For medicinal chemistry campaigns where multiple analogues are needed, either route could be valuable depending on the specific synthetic goals.[16]
Appendix: Key Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation (AD)
This is a generalized procedure based on the method described by Sharpless et al.[9][13]
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water. Add the AD-mix-β reagent and stir until all solids have dissolved, resulting in a clear solution. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the methyl cinnamate substrate in the t-butanol/water solvent system. Add this solution to the cooled AD-mix solution with vigorous stirring.
-
Reaction and Quenching: Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC for the consumption of the starting material. Quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Workup and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting diol by flash column chromatography or recrystallization.
Protocol 2: Staudinger β-Lactam Synthesis
This is a generalized procedure for achieving high cis-diastereoselectivity.[13]
-
Imine Formation: Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine in a non-polar solvent like toluene. Add a drying agent (e.g., anhydrous MgSO₄). Stir at room temperature until imine formation is complete (monitor by TLC or ¹H NMR). Filter off the drying agent.
-
Ketene Generation and Cycloaddition: Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon). In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent. Add a tertiary amine base (e.g., triethylamine) dropwise to the acid chloride solution to generate the ketene in situ.
-
Reaction: Slowly add the ketene solution to the cooled imine solution over several hours using a syringe pump. Maintain the temperature at 0 °C throughout the addition.
-
Workup and Purification: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to separate the cis and trans diastereomers.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of the Taxol® Side Chain.
- Chemistry Notes. (2022, July 8). Linear and Convergent Synthesis: 5 Major Differences.
- Pediaa. (2020, February 20). Difference Between Linear and Convergent Synthesis.
- Fiveable. (2025, August 15). Convergent vs Linear Synthesis Definition.
- Wang, Z. M., Kolb, H. C., & Sharpless, K. B. (1994). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 59(19), 5104–5105.
- McFarland, J. M., et al. (2020). Two-Phase Synthesis of Taxol®. PMC - NIH.
- Pediaa.Com. (2024, June 24). What is the Difference Between Linear and Convergent Synthesis.
- Hanessian, S., & Sancéau, J. Y. (1996). Asymmetric synthesis of taxol and taxotere side chains by enolate hydroxylation. Canadian Journal of Chemistry, 74(5), 621-625.
- Ojima, I., et al. (1994). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 50(44), 12323-12344.
- Li, C. C., et al. (2021). Asymmetric Total Synthesis of Taxol. Journal of the American Chemical Society, 143(42), 17862–17869.
- Matsushima, Y., et al. (2021). Total synthesis of the taxol side chain.
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
- Heravi, M. M. (2016).
- Chemistry LibreTexts. (2024, March 27). 4: The Logic of Synthesis.
- Wikipedia. (n.d.). Nicolaou Taxol total synthesis.
- Barzegar, A. (2020). A Compressive Review about Taxol®: History and Future Challenges. PMC - NIH.
- Benchchem. (n.d.). The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Semisynthetic Origin of Docetaxel.
- Al-awar, R. S., et al. (2003). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. PMC - NIH.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-2-hydroxy-3-phenylpropanoate
The principles outlined herein are grounded in the regulations and guidelines set forth by authoritative bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5] By understanding the "why" behind each step, you will be empowered to make informed decisions that ensure the safety of yourself, your colleagues, and the environment.
Part 1: The Principle of Prudent Practice - Waste Characterization
Therefore, it is prudent to manage Methyl 3-amino-2-hydroxy-3-phenylpropanoate as a hazardous waste until proven otherwise. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][3]
Table 1: Presumptive Hazard Assessment for Methyl 3-amino-2-hydroxy-3-phenylpropanoate
| Hazard Characteristic | Assessment for Methyl 3-amino-2-hydroxy-3-phenylpropanoate | Rationale & Recommended Precautions |
| Ignitability | Unlikely to be a primary hazard based on typical properties of similar compounds. However, if dissolved in a flammable solvent, the solution is ignitable. | Store away from heat, sparks, and open flames.[2][7][8] |
| Corrosivity | The presence of an amino group suggests it may be slightly basic. The pH of any waste solution should be considered. | If the pH is ≤ 2 or ≥ 12.5, it is considered corrosive.[3] Neutralize to a pH between 6 and 8 before disposal, if permissible by your institution's EHS. |
| Reactivity | Not expected to be highly reactive under normal conditions. However, it should not be mixed with strong oxidizing or reducing agents. | Store separately from incompatible materials.[9][10] |
| Toxicity | Assume toxicity. The biological effects are not well-documented. Analogous compounds show potential for harm.[6] | Handle with appropriate personal protective equipment (PPE). Do not dispose of down the drain or in regular trash.[9][10] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of Methyl 3-amino-2-hydroxy-3-phenylpropanoate.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.[7][8]
-
Body Protection: A standard laboratory coat should be worn.[8][12]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.[2][12]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[2][9][10]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.[1][9][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-amino-2-hydroxy-3-phenylpropanoate," and the approximate concentration and volume.[3][10] Do not use abbreviations or chemical formulas.[10]
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[9]
Step 3: Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9][10]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[3][10][13]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[9][10]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Inspections: The SAA and waste containers should be inspected weekly for any signs of leakage or deterioration.[9][10]
Step 4: Arranging for Disposal
Once the waste container is nearly full (around 90% capacity), it is time to arrange for its removal.[10]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Documentation: Complete any required waste pickup forms, providing accurate information about the contents of the container.
-
Final Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[13] Final disposal methods may include incineration or other chemical treatments to render the waste non-hazardous.[2][7]
Part 3: Emergency Procedures
Spill Response
In the event of a spill, your immediate response should be to ensure the safety of yourself and others.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Containment: Use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.[12]
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Contact EHS: Report the spill to your EHS office.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[7][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-amino-2-hydroxy-3-phenylpropanoate.
Caption: Decision workflow for the safe disposal of Methyl 3-amino-2-hydroxy-3-phenylpropanoate.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. When in doubt, always consult with your institution's Environmental Health & Safety department for guidance.
References
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]
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Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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Laboratory Waste Management Guidelines. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3. [Link]
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OSHA. OSHA Laboratory Standard 29 CFR 1910.1450. [Link]
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ChemBK. (2024, April 9). 3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. [Link]
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OSHA. Laboratory Safety Guidance. [Link]
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Chemical Synthesis Database. (2025, May 20). methyl 2-amino-3-hydroxy-3-phenylpropanoate. [Link]
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. [Link]
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NIH PubChem. Methyl 2-hydroxy-3-phenylpropanoate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
